6-(4-Methoxyphenyl)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547973 | |
| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4776-87-8 | |
| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate and active compound in neuropharmacological research. The document details its molecular characteristics, solubility profile, and other critical parameters relevant to drug discovery and development. Standardized experimental protocols for determining key physicochemical properties are also outlined. Furthermore, this guide illustrates the compound's role as a GABA-A receptor antagonist within its relevant signaling pathway.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The data for this compound, collated from various sources, are summarized below.
Quantitative Data Summary
The following table presents the available quantitative physicochemical data for this compound. It is important to note that while some experimental values are available, others are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK--[1] |
| Molecular Weight | 201.22 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Number | 4776-87-8 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Melting Point | 180 to 184 °C (Experimental, Solvent: Water) | --INVALID-LINK--[2][3] |
| Boiling Point | 433.0 ± 35.0 °C at 760 Torr (Predicted) | --INVALID-LINK--[3] |
| Density | 1.201 ± 0.06 g/cm³ at 20 °C (Predicted) | --INVALID-LINK--[2][3] |
| LogP | 1.7344 (Predicted) | --INVALID-LINK--[1] |
| pKa | Not experimentally determined. The parent compound, pyridazine, has a pKa of 2.3.[4] | |
| Solubility | DMF: 10 mg/mlDMSO: 15 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 10 mg/ml | --INVALID-LINK--[5] |
| Appearance | Yellow solid | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 2 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | --INVALID-LINK--[1] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. Below are detailed general methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. A low-binding filter material is recommended to minimize loss of the compound.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Standard Curve: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the ionization constant (pKa) of a substance.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve or by analyzing the half-equivalence point.
Biological Context and Signaling Pathway
This compound is recognized as a GABA-A (γ-aminobutyric acid type A) receptor antagonist.[5][6][7] It can also serve as an intermediate in the synthesis of other GABA-A antagonists, such as SR 95531.[5][6] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.
The diagram below illustrates the GABA-A receptor signaling pathway and the antagonistic effect of this compound.
Synthesis Overview
While the focus of this guide is on physicochemical properties, a brief overview of a potential synthesis route provides context for its production. A common method involves a Suzuki cross-coupling reaction. For instance, 3-amino-6-chloropyridazine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield this compound. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[8]
Conclusion
This technical guide has consolidated the available physicochemical data for this compound, providing a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology. While key experimental data such as pKa and quantitative aqueous solubility are yet to be definitively reported in the literature, the provided information on its other properties and its role as a GABA-A receptor antagonist offers a solid foundation for further investigation and application in drug discovery endeavors. The outlined experimental protocols serve as a standardized reference for future characterization of this and similar compounds.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Mechanism of Action of 6-(4-Methoxyphenyl)pyridazin-3-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 6-(4-methoxyphenyl)pyridazin-3-amine, primarily through the lens of its well-characterized derivative, SR 95531 (Gabazine). This document details its role as a GABA-A receptor antagonist, presenting key quantitative data, experimental methodologies, and visual representations of its biological interactions and synthetic pathways.
Introduction
This compound is an aminopyridazine derivative that serves as a crucial synthetic intermediate for a class of potent neuropharmacological tools.[1] While the compound itself is noted as a GABA-A receptor antagonist, its primary significance in neuroscience research lies in its role as a precursor to SR 95531, a selective and competitive antagonist of the GABA-A receptor.[1][2] Understanding the mechanism of action of SR 95531 provides direct insight into the functional potential of its parent compound, this compound.
Core Mechanism of Action: GABA-A Receptor Antagonism
The principal mechanism of action for the derivatives of this compound, such as SR 95531, is the competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3]
GABA-A Receptor Function: The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.
Antagonistic Action: SR 95531 competitively binds to the same recognition site on the GABA-A receptor as GABA.[2][4] However, unlike GABA, the binding of SR 95531 does not induce the conformational change necessary for channel opening. By occupying the binding site, it prevents GABA from activating the receptor, thereby inhibiting the influx of chloride ions and reducing GABA-mediated synaptic inhibition.[4] This blockade of inhibitory signals can lead to an overall increase in neuronal excitability.
Quantitative Data
The biological activity of SR 95531 has been quantified in various assays. The following tables summarize the key affinity and inhibition constants.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 150 nM | Displacement of [³H]-GABA from rat brain membranes | [3] |
| Ki | 74-150 nM | GABA-A receptor binding | [5][6] |
| IC₅₀ | 200 nM | Allosteric inhibition | [3] |
| IC₅₀ | 9 µM | GABA receptor inhibition | [7] |
Table 1: Binding Affinity and Inhibitory Concentration of SR 95531.
| Receptor Subunit | Condition | Parameter | Value | Reference |
| α1β1γ2S | Co-applied with 10 mM GABA | IC₅₀ (peak current) | 49 µM | [8] |
| α1β1γ2S | Co-applied with 10 mM GABA | IC₅₀ (plateau current) | 18 µM | [8] |
| α1β1 | Co-applied with 10 mM GABA | IC₅₀ (peak current) | 210 µM | [8] |
| α1β1 | Co-applied with 10 mM GABA | IC₅₀ (plateau current) | 130 µM | [8] |
Table 2: Subunit-Specific Inhibitory Concentrations of SR 95531.
Experimental Protocols
The characterization of this compound derivatives as GABA-A receptor antagonists involves several key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for the GABA-A receptor.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]-GABA) from the GABA-A receptor by the test compound.
-
Methodology:
-
Membrane Preparation: Rat brain membranes, which are rich in GABA-A receptors, are prepared through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of [³H]-GABA and varying concentrations of the test compound (e.g., SR 95531).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.
-
Analysis: The data is used to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the effect of the antagonist on GABA-induced chloride currents in individual neurons.
-
Objective: To assess the ability of the compound to inhibit GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Methodology:
-
Cell Preparation: Neurons are either cultured or prepared in acute brain slices.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.
-
GABA Application: GABA is applied to the neuron to elicit an inward chloride current (at typical holding potentials).
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of the antagonist (e.g., SR 95531) to measure the reduction in the GABA-induced current.
-
Analysis: The concentration-response curve for the antagonist is plotted to determine its IC₅₀.
-
Synthesis Pathway
This compound is a key building block in the synthesis of SR 95531. A common synthetic route involves the N-alkylation of the pyridazine ring.
Conclusion
This compound is a foundational molecule for the development of potent GABA-A receptor antagonists. Its derivative, SR 95531 (Gabazine), has been extensively characterized as a selective and competitive antagonist that blocks the inhibitory action of GABA. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this class of compounds to probe the intricacies of the GABAergic system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 3. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. Gabazine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. cenmed.com [cenmed.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The mechanism of SR95531 inhibition at GABA receptors examined in human alpha1beta1 and alpha1beta1gamma2S receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Biological Activity of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the known and potential biological activities of the synthetic compound 6-(4-Methoxyphenyl)pyridazin-3-amine. Primarily recognized as a key chemical intermediate, this aminopyridazine derivative is instrumental in the synthesis of potent and selective GABA-A receptor antagonists. This document will detail its role in the development of these antagonists, summarize the biological activity of its derivatives, provide relevant experimental methodologies, and explore the broader, yet currently speculative, therapeutic potential of the pyridazine scaffold. All quantitative data is presented in structured tables, and key processes are visualized through diagrams using the DOT language.
Introduction
This compound is a heterocyclic amine belonging to the pyridazine class of compounds. While direct biological activity of this molecule has not been extensively reported in publicly available literature, its significance in medicinal chemistry is well-established. It serves as a foundational scaffold for the synthesis of more complex molecules that exhibit significant biological effects, most notably as antagonists of the GABA-A receptor. Understanding the synthesis and structure-activity relationships (SAR) of its derivatives provides insight into the potential pharmacophoric contributions of the this compound core.
Core Application: Synthesis of GABA-A Receptor Antagonists
The principal documented application of this compound is as a precursor in the synthesis of selective and competitive antagonists of the GABA-A receptor, such as SR 95103 and SR 95531 (also known as gabazine).[1] These antagonists are valuable research tools for studying the pharmacology of the GABAergic system.
Synthetic Pathway Overview
The synthesis of these antagonists typically involves the alkylation of the N-2 position of the pyridazine ring of this compound with a side chain containing a carboxylic acid moiety, mimicking the structure of GABA (γ-aminobutyric acid). This structural mimicry allows the resulting molecules to bind to the GABA recognition site on the GABA-A receptor without eliciting the channel-opening conformational change, thereby competitively inhibiting the action of the endogenous agonist, GABA.
Biological Activity of Derivatives: GABA-A Receptor Antagonism
The derivatives of this compound, such as gabazine, are highly potent and selective competitive antagonists at the GABA-A receptor.[1] They exert their effect by binding to the GABA binding site on the receptor complex, thereby preventing the binding of GABA and the subsequent influx of chloride ions that leads to neuronal hyperpolarization.
Quantitative Data on Derivative Activity
The following table summarizes the reported activity of key derivatives synthesized from the core compound. It is important to note that the parent compound, this compound, does not possess this antagonist activity itself.
| Derivative | Target | Assay Type | Measured Activity (IC50/Ki) | Reference |
| SR 95531 (Gabazine) | GABA-A Receptor | [³H]GABA Displacement | IC50: ~14 nM | Wermuth et al., 1987 |
| SR 95103 | GABA-A Receptor | [³H]GABA Displacement | Potent Antagonist | Wermuth et al., 1987 |
Note: Specific quantitative values for SR 95103 are not as readily available in abstracts as for SR 95531, but it is consistently described as a potent antagonist in the same chemical series.
Signaling Pathway
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system. The binding of GABA normally opens a chloride-selective pore, leading to hyperpolarization of the neuron and a decrease in its excitability. The antagonists derived from this compound block this process.
Experimental Protocols
The characterization of the GABA-A antagonist derivatives of this compound involves a range of in vitro and in vivo assays.
In Vitro: Radioligand Binding Assay
This assay is used to determine the affinity of the synthesized compounds for the GABA-A receptor. It typically involves the displacement of a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) from receptor preparations (e.g., rat brain membranes) by the test compound.
Protocol Outline:
-
Membrane Preparation: Homogenize rat cerebral cortex in a sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABA-A receptors.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-A agonist (e.g., [³H]muscimol) and varying concentrations of the test antagonist.
-
Separation: Separate the bound and free radioligand via rapid filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
In Vivo: Anticonvulsant Models
The antagonist properties of these compounds can be demonstrated in vivo by their ability to block the effects of GABA-A receptor agonists or to induce convulsions themselves. A common model involves observing the antagonism of a sedative/hypnotic effect or the induction of seizures. For instance, bicuculline, a known GABA-A antagonist, can induce seizures in animal models.[2]
Protocol Outline (Antagonism of Agonist-Induced Effect):
-
Animal Model: Use a suitable rodent model (e.g., mice).
-
Agonist Administration: Administer a GABA-A agonist (e.g., a benzodiazepine or a barbiturate) that induces a measurable effect, such as loss of righting reflex (hypnosis).
-
Antagonist Pre-treatment: In a separate group of animals, administer the test antagonist (e.g., gabazine) prior to the administration of the GABA-A agonist.
-
Observation: Measure the latency to the onset of the effect and its duration in both groups.
-
Data Analysis: A significant reduction in the effect or an increase in the latency in the antagonist-pre-treated group indicates GABA-A receptor antagonism.
Broader Potential of the Pyridazine Scaffold
While this compound is primarily linked to GABAergic modulation, the broader class of pyridazine and pyridazinone derivatives has been investigated for a wide array of biological activities. This suggests that the core scaffold may be a "privileged structure" in medicinal chemistry. These potential activities have not been confirmed for this compound itself but represent areas for future investigation.
Table of Potential Activities for the Pyridazine Class:
| Biological Activity | Description | Representative References |
| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines. | Rathish et al., 2012 |
| Cardiovascular | Some pyridazinone derivatives exhibit vasorelaxant and antihypertensive properties. | Allam et al., 2020 |
| Anti-inflammatory | Certain derivatives have demonstrated analgesic and anti-inflammatory effects in vivo. | Dogruer et al., 2007 |
| Anticonvulsant | Beyond GABA antagonism, other pyridazine compounds have shown efficacy in seizure models. | Siddiqui et al., 2004 |
Conclusion
This compound is a compound of significant interest not for its intrinsic biological activity, but as a vital starting material for the synthesis of potent and selective GABA-A receptor antagonists. Its derivatives, particularly gabazine (SR 95531), are indispensable tools in neuroscience research. The methodologies for evaluating these derivatives are well-established, relying on in vitro binding assays and in vivo behavioral models. While the direct therapeutic potential of this compound remains unexplored, the diverse biological activities associated with the broader pyridazine chemical class suggest that its scaffold holds promise for future drug discovery efforts in oncology, cardiovascular disease, and inflammation. Further research is warranted to explore if this specific compound possesses any direct biological effects beyond its role as a synthetic precursor.
References
6-(4-Methoxyphenyl)pyridazin-3-amine as a GABA-A Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)pyridazin-3-amine, a pyridazine derivative with a potential role as a gamma-aminobutyric acid type A (GABA-A) receptor antagonist. While primarily recognized as a key intermediate in the synthesis of the potent and selective GABA-A antagonist SR 95531 (Gabazine), its intrinsic pharmacological profile is of significant interest to researchers in neuroscience and drug development. This document collates the available physicochemical data, outlines detailed experimental protocols for its synthesis and potential pharmacological characterization, and presents signaling pathways and experimental workflows through standardized diagrams. Due to a lack of specific binding and efficacy data for this compound in the public domain, quantitative data for the closely related and well-characterized antagonist, SR 95531, is provided for comparative purposes.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Antagonists of the GABA-A receptor are invaluable pharmacological tools for elucidating the physiological roles of GABAergic signaling and hold therapeutic potential in conditions characterized by excessive GABAergic tone.
This compound belongs to the aminopyridazine class of compounds, which has been explored for its interaction with the GABA-A receptor. Its chemical structure, featuring a methoxyphenyl group attached to a pyridazine core, is a key pharmacophore in a series of compounds demonstrating high affinity for the GABA-A receptor. While its most prominent role is that of a precursor to SR 95531, understanding the properties of this core structure is crucial for the rational design of novel GABA-A receptor modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O | |
| Molecular Weight | 201.23 g/mol | |
| CAS Number | 4776-87-8 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| Storage | -20°C |
Quantitative Pharmacological Data
For the purpose of providing a relevant pharmacological context, Table 2 summarizes the well-documented antagonist properties of its close derivative, SR 95531 (Gabazine), at the GABA-A receptor.
| Compound | Parameter | Value | Species/Tissue | Assay Type | Reference |
| SR 95531 (Gabazine) | Kᵢ (vs. [³H]GABA) | 0.15 µM | Rat brain membranes | Radioligand Binding | |
| SR 95531 (Gabazine) | Binding Rate Constant (kₒₙ) | 4.28 x 10⁷ M⁻¹s⁻¹ | Cultured rat hippocampal neurons | Patch-clamp electrophysiology |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for its characterization as a GABA-A receptor antagonist.
Synthesis of this compound
A robust microwave-assisted Suzuki cross-coupling reaction has been reported for the synthesis of this compound.
Materials:
-
3-Amino-6-chloropyridazine
-
4-Methoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Ethanol
-
Water
-
Microwave reactor
Procedure:
-
To a microwave vial, add 3-amino-6-chloropyridazine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol or [³H]GABA.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]muscimol or [³H]GABA (radioligand)
-
This compound (test compound)
-
GABA (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Rat brain membranes (typically 100-200 µg of protein)
-
Increasing concentrations of this compound.
-
A fixed concentration of the radioligand (e.g., 1-5 nM [³H]muscimol).
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to functionally assess the antagonist activity of this compound on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing GABA-A receptor subunits) or primary neurons.
Materials:
-
HEK293 cells expressing recombinant GABA-A receptors or cultured primary neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and perfusion system
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA (e.g., the EC₂₀ or EC₅₀ concentration) to the cell using a rapid perfusion system to evoke an inward chloride current.
-
Antagonist Application: Co-apply or pre-apply this compound at various concentrations with GABA and measure the inhibition of the GABA-evoked current.
-
Data Analysis: Plot the percentage of inhibition of the GABA-evoked current against the concentration of this compound to generate a concentration-response curve and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and experimental logic.
GABA-A Receptor Antagonism Signaling Pathway
The following diagram illustrates the mechanism of competitive antagonism at the GABA-A receptor.
Caption: Competitive antagonism at the GABA-A receptor.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a putative GABA-A receptor antagonist.
Caption: Workflow for in vitro characterization.
Conclusion
This compound is a valuable chemical entity within the field of GABA-A receptor pharmacology. While its primary role to date has been as a synthetic precursor to the potent antagonist SR 95531, its structural features suggest a potential for direct interaction with the GABA-A receptor. The lack of specific pharmacological data for this compound highlights an opportunity for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize and characterize this compound and other novel pyridazine derivatives, thereby contributing to the development of new therapeutic agents targeting the GABAergic system.
Structure Elucidation of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-(4-methoxyphenyl)pyridazin-3-amine, a key intermediate in the synthesis of GABA-A receptor antagonists.[1] Due to the limited availability of complete, publicly accessible experimental data for this specific compound, this document presents a detailed predictive analysis of its spectroscopic and crystallographic properties based on data from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. The synthesis is described via a Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyridazine derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a substituted pyridazine, is a well-established pharmacophore present in a wide array of biologically active molecules. The title compound serves as a crucial building block in the synthesis of various therapeutic agents, most notably as a precursor to selective GABA-A receptor antagonists.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for confirming its identity, assessing its purity, and understanding its reactivity in further synthetic transformations. This guide provides a detailed methodology and predictive data for the complete structural characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 4776-87-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁N₃O | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Monoisotopic Mass | 201.09021 g/mol | Calculated |
| Predicted XlogP | 1.7 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis Workflow
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid. This palladium-catalyzed reaction is a versatile method for the formation of carbon-carbon bonds.[4][5]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-5 (pyridazine) | 7.0 - 7.8 | d | ~ 9.0 |
| H-2', H-6' (phenyl) | 7.8 - 8.0 | d | ~ 8.8 |
| H-3', H-5' (phenyl) | 6.9 - 7.1 | d | ~ 8.8 |
| -NH₂ (amine) | 6.0 - 6.5 | br s | - |
| -OCH₃ (methoxy) | ~ 3.8 | s | - |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (δ ppm) (Solvent: DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C-3 (pyridazine) | ~ 160 |
| C-6 (pyridazine) | ~ 155 |
| C-4, C-5 (pyridazine) | 115 - 130 |
| C-1' (phenyl) | ~ 130 |
| C-4' (phenyl) | ~ 160 |
| C-2', C-6' (phenyl) | ~ 128 |
| C-3', C-5' (phenyl) | ~ 114 |
| -OCH₃ (methoxy) | ~ 55 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 | Medium (two bands) |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (methyl) | 2950 - 2850 | Medium |
| C=N, C=C Stretch (aromatic) | 1600 - 1450 | Strong |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-O Stretch (ether) | 1250 - 1020 | Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺˙ | 201.09 |
| [M+H]⁺ | 202.10 |
| [M+Na]⁺ | 224.08 |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and structural characterization of this compound.
Synthesis: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be employed.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For a Nujol mull, grind a small amount of the sample with a drop of Nujol oil to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[7]
-
Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[8]
-
Structure Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Logical Relationships in Structure Elucidation
The process of structure elucidation involves a logical workflow where data from various analytical techniques are integrated to confirm the molecular structure.
Conclusion
This technical guide provides a comprehensive framework for the structural elucidation of this compound. By combining predictive spectroscopic data with detailed experimental protocols, researchers are equipped with the necessary information to synthesize, purify, and rigorously characterize this important medicinal chemistry building block. The methodologies and data presented herein will facilitate the reliable identification and use of this compound in the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Pharmacological Profile of Aminopyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of aminopyridazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.
Introduction
Aminopyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including G-protein coupled receptors and protein kinases. This guide focuses on two of the most prominent pharmacological activities of aminopyridazine derivatives: antagonism of the GABA-A receptor and inhibition of protein kinases, particularly those involved in cancer progression such as VEGFR-2 and FLT3.
Data Presentation: Biological Activities of Aminopyridazine Derivatives
The following tables summarize the quantitative data on the biological activities of selected aminopyridazine derivatives.
Table 1: Aminopyridazine Derivatives as GABA-A Receptor Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |
| SR 95531 (Gabazine) | GABA-A Receptor | [3H]-GABA Displacement | 150 | 200 | Bicuculline |
| SR 95103 | GABA-A Receptor | [3H]-GABA Displacement | 2200 | - | Bicuculline[1] |
| SR 42641 | GABA-A Receptor | Electrophysiology | 120 (KB) | - | Bicuculline[2] |
Table 2: Imidazo[1,2-b]pyridazine Derivatives as FLT3 Kinase Inhibitors
| Compound | Target | Assay Type | GI50 (nM) | IC50 (nM) | Cell Line |
| 34f | FLT3-ITD | Antiproliferative | 7 | 4 | MV4-11[3][4] |
| 34f | FLT3-ITD | Antiproliferative | 9 | - | MOLM-13[3][4] |
| 34f | FLT3-D835Y | Kinase Inhibition | - | 1 | -[3][4] |
| 34a | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |
| 34b | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |
| 29b | FLT3-ITD | Kinase Inhibition | - | Low nM | -[3] |
Table 3: Aminopyrimidine Derivatives as BTK/FLT3 Dual-Target Inhibitors
| Compound | Target | IC50 (nM) | Cell Line |
| 14d | BTK/FLT3 | Low nM | Leukemia cells[5] |
| 14g | BTK/FLT3 | Low nM | Leukemia cells[5] |
| 14j | BTK/FLT3 | Low nM | Leukemia cells[5] |
| 14m | BTK/FLT3 | 0.29-950 | Leukemia cells[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
GABA-A Receptor Binding Assay ([3H]SR 95531 Displacement)
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
-
Tissue Preparation: Rat brain membranes are prepared and stored frozen. On the day of the assay, membranes are thawed and washed multiple times in buffer.
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]SR 95531, a potent and selective GABA-A antagonist.
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]SR 95531 and varying concentrations of the test compound.
-
The incubation is carried out at 4°C for 30 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]SR 95531 (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[2]
Kinase Inhibition Assay (FLT3)
This protocol outlines a general method for assessing the inhibitory activity of compounds against the FLT3 kinase.
-
Enzyme: Recombinant human FLT3 kinase domain.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by FLT3.
-
Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction. A common method is the Kinase-Glo® Luminescent Kinase Assay.
-
Procedure:
-
The FLT3 enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP. The reagent contains luciferase, which produces light in the presence of ATP.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in kinase activity, is calculated from the dose-response curve.[3][4]
Cell Proliferation Assay (Antiproliferative GI50)
This protocol describes a method to determine the antiproliferative effect of compounds on cancer cell lines.
-
Cell Lines: Human leukemia cell lines, such as MV4-11 and MOLM-13, which are dependent on FLT3 signaling.
-
Assay Principle: The MTT or MTS assay is commonly used to measure cell viability. These assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well, and the plates are incubated to allow for the formation of the formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curve.[3][4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by aminopyridazine derivatives.
GABA-A Receptor Antagonism
Aminopyridazine-based antagonists, such as Gabazine (SR 95531), act as competitive inhibitors at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. By blocking the GABA binding site, these antagonists prevent channel opening and reduce the inhibitory signaling.[6][7][8]
Caption: Mechanism of GABA-A receptor antagonism by aminopyridazine derivatives.
VEGFR-2 Kinase Inhibition
Certain aminopyridazine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][9][10][11][12]
Caption: VEGFR-2 signaling pathway and its inhibition by aminopyridazine derivatives.
FLT3 Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). These inhibitors block the constitutive activation of FLT3 and its downstream signaling pathways, such as JAK/STAT and RAS/MAPK, thereby inducing apoptosis and inhibiting the proliferation of leukemia cells.[3][4]
Caption: FLT3 signaling pathway and its inhibition by imidazo[1,2-b]pyridazine derivatives.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular endothelial growth factor receptor-2: its unique signaling and specific ligand, VEGF-E - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(4-Methoxyphenyl)pyridazin-3-amine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-(4-methoxyphenyl)pyridazin-3-amine, a key synthetic intermediate in the development of pharmacologically active compounds. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and subsequent utilization, and explores its role in the generation of molecules targeting critical signaling pathways in the central nervous system and beyond.
Core Compound Properties
This compound is an aminopyridazine derivative recognized for its utility as a versatile building block in medicinal chemistry. Its structural features, particularly the reactive amino group and the pyridazine core, make it a valuable precursor for a range of therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and quality control in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 4776-87-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁N₃O | [1] |
| Molecular Weight | 201.225 g/mol | [2] |
| Melting Point | 180-184 °C | [3] |
| Appearance | Crystalline solid | |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [3] |
| λmax | 274 nm | [1] |
| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL | [1] |
| SMILES | NC1=NN=C(C2=CC=C(OC)C=C2)C=C1 | [1] |
| InChI | InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a microwave-assisted Suzuki cross-coupling reaction. This method offers high efficiency and good yields. The overall synthetic workflow, from commercially available starting materials to the final product and its subsequent use in the synthesis of the GABAA antagonist SR 95531 (Gabazine), is depicted below.
Experimental Workflow: Synthesis of SR 95531
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
-
Reagents: 3,6-Dichloropyridazine (1.5 g), Ammonium hydroxide solution (28-30% NH₃ content, 5 mL).
-
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine and the ammonium hydroxide solution.
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120 °C (300W power).
-
After cooling, a precipitate will form. Filter the precipitate and wash with a mixture of ethyl acetate and hexane (3:7).
-
Dry the resulting solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid.
-
-
Yield: 87%.
Step 2: Synthesis of this compound
-
Reagents: 3-Amino-6-chloropyridazine (1 mmol), 4-Methoxyphenylboronic acid (1.2 equiv), Potassium carbonate (K₂CO₃, 1.5 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Ethanol-Water (4:1 mixture, 2 mL).
-
Procedure:
-
In a 10 mL thick-wall borosilicate glass vial, combine 3-amino-6-chloropyridazine, 4-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Degas the mixture with nitrogen for 5 minutes.
-
Add the ethanol-water solvent mixture.
-
Seal the vial and pre-stir for 1 minute.
-
Irradiate the reaction mixture in a microwave reactor for 10 minutes at 120 °C (300W power).
-
After completion, the product can be isolated and purified using standard chromatographic techniques.
-
-
Yield: 94% (isolated).
Step 3 & 4: Synthesis of SR 95531 (Gabazine)
-
Reagents: this compound (500 mg, 1 equiv), Ethyl 4-bromobutyrate (1.2 equiv), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
N-Alkylation: In a 10 mL thick-wall borosilicate glass vial, combine this compound and ethyl 4-bromobutyrate. Irradiate in a microwave reactor for 15 minutes at 80 °C (300W power). Pour the hot solution into ethyl acetate to afford the crystalline intermediate, ethyl-4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate hydrobromide (95% yield).
-
Hydrolysis: To a solution of the intermediate in water, add sodium hydroxide and stir for 2 hours at 40-45 °C. After cooling, perform an aqueous workup with ethyl acetate. Acidify the aqueous layer with hydrochloric acid to a pH of 0.5-1.0 to precipitate SR 95531.
-
Applications in Drug Discovery
Intermediate for GABAA Receptor Antagonists
This compound is a well-established intermediate in the synthesis of selective and competitive GABAA receptor antagonists, most notably SR 95531 (Gabazine)[4]. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Antagonists of these receptors are invaluable research tools for studying GABAergic signaling and its role in various neurological processes and disorders.
GABAergic Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of a GABAA receptor antagonist.
Potential as a Scaffold for Kinase Inhibitors
The aminopyridazine core is a recognized pharmacophore in the design of kinase inhibitors. While a direct synthesis of a specific kinase inhibitor using this compound is not extensively documented, the structural motif is present in inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3). The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. This makes this compound a promising starting material for the development of novel kinase inhibitors.
GSK-3 Signaling Pathway
GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in diseases such as type 2 diabetes, Alzheimer's disease, and cancer. The diagram below provides a simplified overview of a key GSK-3 signaling pathway.
Conclusion
This compound is a valuable and versatile synthetic intermediate with proven applications in the synthesis of GABAA receptor antagonists. Its straightforward and efficient synthesis, coupled with the pharmacological importance of the aminopyridazine scaffold, underscores its potential for the development of novel therapeutics, including kinase inhibitors. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development programs.
References
Initial Screening of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Technical Overview of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of 6-(4-Methoxyphenyl)pyridazin-3-amine. The document details its known bioactivity as a Gamma-Aminobutyric Acid type A (GABA-A) receptor antagonist, and outlines experimental protocols for assessing its cytotoxic and apoptotic potential, and for investigating its influence on cellular signaling pathways. While extensive screening data for this specific molecule is not publicly available, this guide synthesizes information from related pyridazine derivatives to present a probable bioactivity profile. All experimental methodologies are presented in detail to facilitate reproducibility, and key workflows and pathways are visualized using Graphviz diagrams.
Introduction
This compound is an aminopyridazine derivative recognized primarily as a selective and competitive antagonist of the GABA-A receptor.[1][2] It also serves as a key intermediate in the synthesis of other notable GABA-A antagonists, such as SR 95103 and SR 95531.[1][2] The pyridazine scaffold is a common feature in molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] Given the biological importance of the pyridazine nucleus, an initial bioactivity screening of this compound is crucial to explore its therapeutic potential beyond its established role as a GABA-A antagonist. This guide outlines the foundational assays for such a screening.
Known and Potential Bioactivity
The primary established bioactivity of this compound is its antagonism of the GABA-A receptor. Structure-activity relationship (SAR) studies on a series of aminopyridazine derivatives of GABA have shown that an aromatic pi system at the 6-position of the pyridazine ring, particularly with electron-donating substituents like a methoxy group, contributes to high-potency antagonism.[5]
Based on the bioactivity of structurally related pyridazine compounds, the initial screening of this compound would logically extend to cytotoxicity against various cancer cell lines. Pyridazine derivatives have demonstrated significant cytotoxic effects against cell lines such as HeLa, HepG2, and PANC-1.[6]
Data Presentation
While specific quantitative screening data for this compound is limited in public literature, the following tables provide a template for how such data would be presented. The values for related pyridazine derivatives are included for illustrative purposes.
Table 1: In Vitro Cytotoxicity of Related Pyridazine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | MTT | 2.8 | 5-Fluorouracil | - |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | MTT | 1.8 | 5-Fluorouracil | - |
Table 2: Anticonvulsant Activity of Related Triazolopyridazine Derivative
| Compound ID | Seizure Model | ED50 (mg/kg, p.o.) |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | Pentylenetetrazole-induced | 76 |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | Strychnine-induced tonic extensor | 34.5 |
Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[7][8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
GABA-A Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of the compound for the GABA-A receptor.[9][10]
Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) from the GABA-A receptor by the test compound.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value and subsequently the Ki (inhibition constant) of the test compound.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in cellular signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Mandatory Visualizations
Caption: Experimental workflow for the initial bioactivity screening.
Caption: Antagonistic action on the GABA-A receptor signaling pathway.
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
This compound is a molecule of interest primarily due to its established role as a GABA-A receptor antagonist. An initial bioactivity screening, as outlined in this guide, would provide a more comprehensive understanding of its pharmacological profile. The provided protocols for cytotoxicity, apoptosis, and signaling pathway analysis serve as a robust framework for such an investigation. Further studies are warranted to fully elucidate the therapeutic potential of this and related pyridazine derivatives.
References
- 1. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Amino-1-(3-carboxypropyl)-3-(4-methoxyphenyl)pyridazin-1-iumbromide | 104104-50-9 | Benchchem [benchchem.com]
- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
Methodological & Application
Synthesis Protocol for 6-(4-Methoxyphenyl)pyridazin-3-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate in the preparation of various biologically active compounds, including the selective GABA-A receptor antagonist SR 95103.[1][2] The described methodology is based on a microwave-assisted Suzuki-Miyaura cross-coupling reaction, which offers high efficiency and good yields. This application note includes a comprehensive experimental procedure, data summary, and troubleshooting guide to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a valuable aminopyridazine derivative. Its structure is a key pharmacophore in medicinal chemistry, most notably as a precursor for the synthesis of SR 95103, a competitive antagonist of the GABA-A receptor.[1][2] The efficient synthesis of this compound is therefore of significant interest to researchers in neuropharmacology and drug discovery. The protocol outlined below describes a robust and reproducible microwave-assisted method for its preparation.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 4776-87-8 | [3][4] |
| Molecular Formula | C₁₁H₁₁N₃O | [2][3][4] |
| Molecular Weight | 201.23 g/mol | [3][4] |
| Appearance | Light yellowish-white solid | [5] |
| Density | 1.51 g/cm³ | [3] |
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with an amino group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure details the selective amination of 3,6-dichloropyridazine using microwave-assisted heating.
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
Equipment:
-
Microwave reactor
-
Thick-wall borosilicate glass vial (20 mL) with a lid
-
Filtration apparatus
-
Rotary evaporator (optional)
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL).
-
Seal the vial with the lid and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120 °C with a power of 300W.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7 ratio).[5]
-
Dry the resulting light yellowish-white solid to obtain 3-amino-6-chloropyridazine. The product is typically of high purity and may not require further purification.[5]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3,6-Dichloropyridazine | 148.98 | 1.5 | ~0.01 |
| Ammonium Hydroxide | 35.05 | 5 mL | - |
| Product | Molar Mass ( g/mol ) | Yield (%) | |
| 3-Amino-6-chloropyridazine | 129.55 | 87% |
Step 2: Synthesis of this compound
This protocol describes the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with 4-methoxyphenylboronic acid under microwave irradiation.
Materials:
-
3-Amino-6-chloropyridazine
-
4-Methoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Nitrogen gas
-
Ethyl acetate
Equipment:
-
Microwave reactor
-
Thick-wall borosilicate glass vial (10 mL) with a lid
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 10 mL thick-wall borosilicate glass vial, combine 3-amino-6-chloropyridazine (1 mmol), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (1.5 equiv.).[6]
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).[6]
-
Add a 4:1 mixture of ethanol and water (2 mL) as the solvent.[6]
-
Degas the mixture by bubbling nitrogen gas through it for 5 minutes.[5]
-
Seal the vial with a lid and pre-stir the reaction mixture for 1 minute.
-
Place the vial in the microwave reactor and irradiate for 10 minutes at 120 °C with a power of 300W.[6]
-
After cooling, pour the hot solution into ethyl acetate (30 mL) with stirring.[5]
-
The product may precipitate as a crystalline compound. If not, concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3-Amino-6-chloropyridazine | 129.55 | 1 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 |
| Potassium Carbonate | 138.21 | 1.5 |
| Pd(PPh₃)₄ | 1155.57 | 0.05 |
| Product | Molar Mass ( g/mol ) | Yield (%) |
| This compound | 201.23 | Up to 94% |
Application Notes and Troubleshooting
The successful synthesis of this compound via the Suzuki-Miyaura coupling is dependent on several factors. Below are some common issues and their solutions.
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
-
Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands can be screened for optimization, especially for larger-scale synthesis.
-
Microwave Conditions: The power, temperature, and time of microwave irradiation are critical parameters that may need to be optimized for different microwave reactor models.
-
Purification: While the product may precipitate in high purity, column chromatography is recommended to remove any residual catalyst and byproducts, ensuring the high quality required for subsequent applications in drug development.
-
Safety: Microwave synthesis involves elevated pressures and temperatures. Always use appropriate personal protective equipment and follow the safety guidelines for the microwave reactor. Handle all chemicals in a well-ventilated fume hood.
References
Application Notes and Protocols for Microwave-Enhanced Synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.[1][2][3] The target compound is a key intermediate in the synthesis of various biologically active molecules, most notably Gabazine (SR-95531), a selective GABA-A receptor antagonist.[4][5][6]
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The application of microwave irradiation in organic synthesis provides a powerful tool for the rapid and efficient construction of such molecules.[1][2][3] Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the reaction vessel.[10][11] This results in localized superheating, which can accelerate reaction rates and improve yields.[10][11]
The synthesis of this compound is a key step in the multi-step synthesis of Gabazine. The protocol outlined below is based on a microwave-assisted Suzuki cross-coupling reaction between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid.[5][12]
Quantitative Data Summary
The following table summarizes the key quantitative data for the microwave-enhanced synthesis of this compound, based on optimized reaction conditions.
| Parameter | Value | Reference |
| Starting Materials | ||
| 3-Amino-6-chloropyridazine | 1 mmol | [5] |
| 4-Methoxyphenylboronic acid | 1.2 equiv. | [5] |
| Base (e.g., K2CO3) | 1.5 equiv. | [5] |
| Catalyst (e.g., Pd(PPh3)4) | Varies | [12][13] |
| Solvent | 2 mL | [5] |
| Microwave Reaction Conditions | ||
| Temperature | 120 °C | [12] |
| Irradiation Time | 10 min | [12] |
| Power | 300 W | [5][12] |
| Product | ||
| Isolated Yield | 94% | [12] |
| Purity | High (further purification may be required) | [5] |
Experimental Protocol
This protocol details the microwave-assisted synthesis of this compound via a Suzuki cross-coupling reaction.
Materials:
-
3-Amino-6-chloropyridazine
-
4-Methoxyphenylboronic acid
-
Potassium carbonate (K2CO3) or another suitable base
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Solvent (e.g., a mixture of 1,4-Dioxane and water)
-
Microwave reactor (e.g., CEM Discover S-Class)[5]
-
10 mL thick-wall borosilicate glass vial with a lid
-
Stir bar
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 10 mL thick-wall borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol).
-
Add 4-methoxyphenylboronic acid (1.2 equiv.).
-
Add the base (1.5 equiv.).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the solvent (2 mL).
-
Add a small stir bar to the vial.
-
-
Degassing:
-
Degas the reaction mixture by bubbling nitrogen gas through the solution for 5 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the hot solution into ethyl acetate (30 mL) with stirring.[5]
-
Filter the mixture to remove any solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Precursor Synthesis: Microwave-Assisted Amination of 3,6-Dichloropyridazine
The starting material, 3-amino-6-chloropyridazine, can be efficiently synthesized from 3,6-dichloropyridazine using microwave-assisted amination.[12]
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).[5]
-
Add aqueous ammonium hydroxide solution (5 mL; 28-30% NH3 content).[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate for 30 minutes at 120 °C with a power of 300 W.[5]
-
After cooling, the precipitated product is filtered, washed with a mixture of ethyl acetate and hexane (3:7), and dried.[5] This typically yields a light yellowish-white solid of 3-amino-6-chloropyridazine with high purity, requiring no further purification.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Role of the target compound as a precursor to Gabazine, a GABA-A receptor antagonist.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 3-AMINO-6-(4-METHOXYPHENYL)PYRIDAZINE | 4776-87-8 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. bspublications.net [bspublications.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Suzuki cross-coupling for 6-(4-methoxyphenyl)pyridazin-3-amine synthesis
An Application Note and Protocol for the Synthesis of 6-(4-methoxyphenyl)pyridazin-3-amine via Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a significant pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1] The functionalization of the pyridazine core is a key strategy in drug discovery for modulating biological activity and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazine ring.[1][2][3]
This document provides a detailed protocol for the synthesis of this compound from 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki cross-coupling reaction. It includes optimized reaction conditions, troubleshooting guidance, and experimental workflows tailored for professionals in drug development and chemical research.
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of a halogenated pyridazine with an arylboronic acid. The chloro-substituent at the 6-position of the pyridazine ring serves as a reactive site for the coupling reaction.[4]
Caption: General reaction scheme for the Suzuki cross-coupling synthesis.
Quantitative Data Summary
Optimization of the Suzuki coupling reaction is critical, particularly with electron-deficient heterocyclic substrates like pyridazines.[5][6] The choice of catalyst, ligand, base, and solvent significantly impacts reaction yield and purity. Below are representative data from screening various reaction parameters.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | 65 | Standard catalyst, moderate yield.[7] |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | 68 | Slight improvement over pre-formed catalyst. |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | 62 | Pd(II) pre-catalyst is less efficient.[8] |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | 85 | Bulky, electron-rich ligand improves yield.[9] |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | 88 | Highly effective for challenging aryl chlorides.[9] |
Table 2: Base and Solvent Screening
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| 4 | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 90 |
| 5 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 82 |
| 6 | Et₃N (3) | DMF | 100 | < 20 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
3-Amino-6-chloropyridazine (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)[10]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 5 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5-10 mL)[9]
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol: Conventional Heating
-
Reaction Setup: To a dry, flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), the palladium catalyst, and the ligand.[4][10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent side reactions like homocoupling.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5-10 mL) to the flask via syringe.
-
Heating and Monitoring: Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the solution, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[4]
Protocol: Microwave Irradiation
Microwave heating can significantly reduce reaction times from hours to minutes.[10][11]
-
Reaction Setup: In a microwave vial, combine 3-amino-6-chloropyridazine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst, and the ligand.[10]
-
Solvent and Sealing: Add the degassed solvent and a magnetic stir bar. Seal the vial securely with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-30 minutes.[10][11]
-
Cooling and Purification: After irradiation, allow the vial to cool to room temperature before opening. Work up and purify the product as described in the conventional heating protocol.
Visualized Workflows and Mechanisms
Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A logical workflow ensures reproducibility and successful synthesis.
Caption: A step-by-step workflow for the synthesis and purification process.
Troubleshooting Guide
Low yields in couplings involving pyridazines can arise from several factors, including the electron-deficient nature of the ring.[5]
Caption: A troubleshooting guide for common issues in pyridazine Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(4-Methoxyphenyl)pyridazin-3-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential experimental applications of 6-(4-Methoxyphenyl)pyridazin-3-amine in the field of neuroscience. The information is intended to guide researchers in designing experiments to investigate the compound's effects on neuronal function and its potential as a modulator of the central nervous system.
1. Compound Overview
This compound is an aminopyridazine derivative.[1][2][3] Its primary known mechanism of action in neuroscience is as a gamma-aminobutyric acid type A (GABA-A) receptor antagonist.[1][2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. By blocking these receptors, this compound can be used to investigate the role of GABAergic inhibition in various physiological and pathological processes. It is also documented as a synthetic intermediate in the preparation of other neuroactive compounds, such as SR 95531, which is a selective and competitive GABA-A receptor antagonist.[1][3]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 4776-87-8 |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.2 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml |
Data sourced from Cayman Chemical.[2]
2. Potential Neuroscience Applications
Given its role as a GABA-A receptor antagonist, this compound can be a valuable tool in the following areas of neuroscience research:
-
Investigating Seizure Mechanisms: To study the role of GABAergic inhibition in the initiation and propagation of epileptic seizures.
-
Modulation of Anxiety-Related Behaviors: To explore the involvement of the GABAergic system in anxiety disorders.
-
Synaptic Plasticity Studies: To understand the contribution of inhibitory neurotransmission to long-term potentiation (LTP) and long-term depression (LTD).
-
Cognitive Function Research: To examine the role of GABAergic signaling in learning and memory processes.
3. Experimental Protocols
The following are representative protocols for investigating the effects of this compound.
3.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes how to assess the effect of the compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare serial dilutions of this compound in the external solution to achieve final concentrations (e.g., 1, 10, 100 µM).
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline spontaneous IPSCs (sIPSCs) for 5 minutes.
-
Perfuse the chamber with the lowest concentration of this compound for 10 minutes and record sIPSCs.
-
Wash out the compound with the external solution for 15 minutes.
-
Repeat steps 6 and 7 for increasing concentrations of the compound.
-
Analyze the frequency and amplitude of sIPSCs before, during, and after drug application.
3.2. In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
This protocol is designed to evaluate the anxiogenic-like effects of this compound in rodents.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Elevated Plus Maze apparatus
-
Vehicle solution (e.g., saline with 1% DMSO)
-
This compound solution for injection (e.g., 1, 5, 10 mg/kg)
-
Video tracking software
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the footage using tracking software.
-
Primary endpoints to measure are the time spent in the open arms and the number of entries into the open arms.
4. Representative Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 2: Effect of this compound on sIPSC Frequency and Amplitude
| Concentration (µM) | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) |
| Baseline | 12.5 ± 1.8 | 45.3 ± 5.2 |
| 1 | 8.2 ± 1.1 | 28.7 ± 4.1 |
| 10 | 3.1 ± 0.7 | 15.9 ± 2.8 |
| 100 | 0.5 ± 0.2 | 8.4 ± 1.9 |
Table 3: Behavioral Effects of this compound in the Elevated Plus Maze
| Treatment Group (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | 45.8 ± 6.3 | 12.1 ± 2.5 |
| 1 | 32.5 ± 5.1 | 8.7 ± 1.9 |
| 5 | 18.9 ± 4.2 | 4.3 ± 1.1 |
| 10 | 9.7 ± 2.8 | 2.1 ± 0.8 |
5. Visualizations
Diagram 1: GABA-A Receptor Signaling Pathway and Antagonism
References
Application Notes and Protocols for 6-(4-Methoxyphenyl)pyridazin-3-amine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenyl)pyridazin-3-amine is an aminopyridazine derivative that serves as a valuable tool in neuroscience research, particularly in the study of the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a known precursor in the synthesis of SR 95103 and SR 95531, which are selective and competitive antagonists of the GABA-A receptor.[1][2][3][4] Given its structural similarity to these established antagonists, this compound is an ideal candidate for use in competitive binding assays to characterize the GABA-A receptor and to screen for novel modulators of this important central nervous system target.
These application notes provide detailed protocols for utilizing this compound in both radioligand and fluorescence-based competitive binding assays targeting the GABA-A receptor.
Target Receptor: GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[5][6] Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a decrease in its excitability. The GABA-A receptor is a heteropentameric protein complex with multiple binding sites, making it a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.
Data Presentation: Competitive Binding Affinity
| Compound | Radioligand | Target | Assay Type | Ki (µM) |
| SR 95531 | [³H]GABA | GABA-A Receptor | Radioligand Competition | 0.15 |
This data suggests that this compound will likely exhibit competitive antagonism at the GABA-A receptor in a similar concentration range. The following protocols are designed based on this expected affinity.
Experimental Protocols
Two primary methods for competitive binding assays are detailed below: a traditional radioligand binding assay and a more modern fluorescence polarization assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the displacement of a radiolabeled ligand from the GABA-A receptor by this compound.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Flumazenil or [³H]Muscimol (specific activity > 20 Ci/mmol)
-
Receptor Source: Rat cortical membrane preparation or cells expressing recombinant GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Diazepam (10 µM) or GABA (100 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or from cells expressing the GABA-A receptor subtype of interest. Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd, e.g., 1-5 nM for [³H]Flumazenil), and receptor preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor preparation.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (e.g., from 1 nM to 100 µM), and receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol measures the displacement of a fluorescently labeled probe from the GABA-A receptor.
Materials:
-
Test Compound: this compound
-
Fluorescent Probe: A suitable fluorescent ligand for the GABA-A receptor (e.g., a fluorescently labeled benzodiazepine derivative or a probe like Gzn-OG).[7][8]
-
Receptor Source: Purified GABA-A receptor or cell membranes expressing the receptor.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Black, low-binding 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Determination of Optimal Probe Concentration:
-
In a 384-well plate, perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the GABA-A receptor.
-
Measure the fluorescence polarization at each concentration.
-
Select a probe concentration that gives a stable and significant polarization signal (typically around the Kd value of the probe-receptor interaction).
-
-
Assay Setup: In a 384-well plate, add the following components in triplicate:
-
Probe Alone: Assay buffer and the optimal concentration of the fluorescent probe.
-
Probe + Receptor: Assay buffer, fluorescent probe, and GABA-A receptor.
-
Competitive Binding: Assay buffer, fluorescent probe, GABA-A receptor, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.
-
Data Analysis:
-
The binding of the fluorescent probe to the receptor will result in a high polarization value.
-
In the presence of a competing ligand like this compound, the probe will be displaced, leading to a decrease in polarization.
-
Plot the change in fluorescence polarization against the logarithm of the concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation as described in the radioligand assay protocol.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and competitive antagonism.
Competitive Binding Assay Workflow
Caption: Workflow for a competitive binding assay.
References
- 1. 美国GlpBio - 6-(4-Methoxyphenyl)-3-pyridazinamine | GABAA receptor antagonist | Cas# 4776-87-8 [glpbio.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural evidence for a selective GABA-A antagonistic activity of SR 95103 and SR 42641 after intrastriatal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 6-(4-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 6-(4-Methoxyphenyl)pyridazin-3-amine, an aminopyridazine derivative with known activity as a GABA-A receptor antagonist. This document outlines detailed protocols for assessing its primary biological target and suggests methodologies for exploring potential secondary activities based on the pharmacological profile of the broader pyridazine class of compounds.
Introduction
This compound is a key chemical entity in the study of GABAergic neurotransmission. It serves as a direct antagonist of the GABA-A receptor and is a synthetic precursor to other potent antagonists such as SR 95103 and SR 95531.[1][2] The pyridazine scaffold is also present in compounds exhibiting a range of other biological activities, including anti-inflammatory and vasorelaxant effects, suggesting that this compound may have a broader pharmacological profile. These notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
While the specific inhibitory concentration (IC₅₀) or binding affinity (Ki) for this compound in a GABA-A receptor binding assay is not explicitly detailed in readily available literature, the activity of its closely related derivatives, as reported in the foundational study by Wermuth et al. (1987), provides a strong indication of its expected potency.
Table 1: GABA-A Receptor Binding Affinity of this compound Derivatives
| Compound | R-group at para-position of phenyl ring | Ki (µM) for [³H]GABA displacement | Reference |
| SR 95531 | Methoxy (OCH₃) | 0.15 | [3] |
| SR 42641 | Chloro (Cl) | 0.28 | [3] |
Experimental Protocols
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]GABA or [³H]Muscimol
-
Non-specific binding control: Unlabeled GABA (1 mM)
-
Tissue Source: Rat whole brain cerebral cortex membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled GABA solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To evaluate the effect of this compound on NO production in RAW 264.7 murine macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophages
-
Stimulant: Lipopolysaccharide (LPS)
-
Test Compound: this compound
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent: (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Standard: Sodium nitrite
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
Nitrite Measurement:
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Express the results as a percentage of inhibition of NO production compared to the LPS-only control.
-
Protocol 3: In Vitro Vasorelaxant Activity Assay
This protocol determines the potential vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor.[4]
Objective: To assess the vasorelaxant properties of this compound.
Materials:
-
Tissue Source: Thoracic aorta from male Wistar rats
-
Vasoconstrictor: Phenylephrine or Potassium Chloride (KCl)
-
Test Compound: this compound
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold PSS.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, with PSS changes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.
-
-
Compound Addition:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
-
Data Recording and Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct a concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(4-Methoxyphenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 6-(4-Methoxyphenyl)pyridazin-3-amine, a key intermediate in the synthesis of GABA-A receptor antagonists. The following protocols and data are intended to guide researchers in its effective application in drug discovery and development.
Chemical and Physical Properties
This compound is a yellow solid organic compound. A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 4776-87-8 | Multiple Sources |
| Molecular Formula | C₁₁H₁₁N₃O | Multiple Sources |
| Molecular Weight | 201.22 g/mol | Multiple Sources |
| Appearance | Yellow solid | Hoffman Fine Chemicals |
| Melting Point | 180-184 °C | Hoffman Fine Chemicals |
| Purity | ≥97% | ChemScene |
| Solubility | DMSO: 15 mg/mLDMF: 10 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | Cayman Chemical |
Handling and Storage Procedures
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Safety Precautions and Personal Protective Equipment (PPE)
While some safety data sheets do not classify this compound as hazardous under the Globally Harmonized System (GHS), others provide specific hazard statements. It is recommended to handle it with the usual precautions for laboratory chemicals.
-
Engineering Controls: Handle in a well-ventilated place.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: If dust is formed, use a suitable respirator.
-
Storage Conditions
Conflicting storage temperature recommendations exist. The following summarizes the available information. For long-term storage, colder temperatures are generally preferred to ensure stability.
| Condition | Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | Cayman Chemical |
| In Solvent | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress | |
| General | Refrigerator (2 to 8 °C) | Not specified | Hoffman Fine Chemicals |
Recommendation: For optimal stability, store the solid compound at -20°C in a tightly sealed container in a dry place. If in solution, store at -80°C for long-term use.
Experimental Protocols
This compound is a valuable precursor for the synthesis of GABA-A receptor antagonists, such as Gabazine (SR 95531).
Synthesis of Gabazine (SR 95531)
This protocol describes the synthesis of Gabazine from this compound.
Workflow for the Synthesis of Gabazine:
Application Notes and Protocols for 6-(4-Methoxyphenyl)pyridazin-3-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenyl)pyridazin-3-amine is an aminopyridazine derivative that functions as a selective and competitive antagonist of the GABA-A receptor.[1][2][3] In the central nervous system, GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter. It binds to GABA-A receptors, which are ligand-gated ion channels, causing an influx of chloride ions that hyperpolarizes the neuron and reduces its excitability. As an antagonist, this compound blocks this action, thereby disinhibiting neuronal activity. This property makes it a valuable tool for in vitro studies of GABAergic signaling, neuronal network activity, and synaptic plasticity. It is also used as a synthetic intermediate in the production of other research compounds, such as SR 95531 (Gabazine).[1][4]
These application notes provide an overview of the utility of this compound in cell culture, including detailed protocols for its use in electrophysiology and calcium imaging studies.
Chemical Properties and Solubility
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O | |
| Molecular Weight | 201.2 g/mol | |
| CAS Number | 4776-87-8 | |
| Appearance | Crystalline solid | [2][5] |
| Purity | >98% | [2] |
| Solubility | DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMF: 10 mg/mL | [2] |
Stock Solution Preparation: For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.012 mg of the compound in 1 mL of DMSO. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Applications in Cell Culture
The primary application of this compound in cell culture is the selective blockade of GABA-A receptors. This can be utilized in several experimental paradigms:
-
Studying Neuronal Excitability and Network Activity: By blocking inhibitory GABAergic input, this compound can be used to increase neuronal firing and study the resulting changes in network dynamics in cultured neurons.
-
Isolating Glutamatergic Currents: In electrophysiological recordings, it can be used to block GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), allowing for the isolated study of excitatory postsynaptic currents (EPSCs).
-
Investigating Synaptic Plasticity: The role of GABAergic inhibition in long-term potentiation (LTP) and long-term depression (LTD) can be explored by applying this antagonist during plasticity-inducing protocols.
-
Neurodevelopmental Studies: As GABAergic signaling is crucial for neuronal proliferation, migration, and differentiation, this compound can be used to investigate the impact of blocking GABA-A receptors on these developmental processes.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Gabazine (SR 95531), a close structural and functional analog of this compound. This data can be used as a starting point for determining the effective concentration range for this compound in your experiments.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ for GABA-induced currents | ~0.2 µM | Cultured Neurons | [3] |
| Kᵢ for [³H]-GABA displacement | 150 nM | Rat Brain Membranes | |
| Effective concentration for blocking IPSCs | 1 - 20 µM | Mouse Cortical Slices |
Experimental Protocols
Protocol 1: Inhibition of GABA-A Receptor-Mediated Currents in Cultured Neurons using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
This compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
GABA (agonist)
Procedure:
-
Prepare a working solution of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 10 µM) to the neuron using a local perfusion system to evoke an inward chloride current.
-
After establishing a stable baseline of GABA-evoked currents, co-apply GABA with different concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Record the peak amplitude of the GABA-evoked current in the presence of the antagonist.
-
Wash out the antagonist and ensure the GABA-evoked current returns to baseline.
-
Analyze the data by calculating the percentage of inhibition for each concentration and fitting the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Calcium Imaging of Neuronal Disinhibition
This protocol outlines a method to visualize the increase in neuronal activity (as measured by intracellular calcium levels) following the blockade of GABA-A receptors.
Materials:
-
Cultured neurons
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition
Procedure:
-
Prepare a loading solution by diluting the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove the excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at a working concentration (e.g., 10 µM) to the perfusion solution.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, reflecting increased neuronal activity due to disinhibition.
-
Analyze the data by measuring the change in fluorescence intensity (ΔF/F₀) in individual neurons or regions of interest.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA-A receptor signaling and antagonism.
Caption: Electrophysiology experimental workflow.
Caption: Calcium imaging experimental workflow.
References
- 1. Induction of the GABA Cell Phenotype: An In Vitro Model for Studying Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory GABA in rodent developing neocortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 5. GABA receptor antagonists modulate postmitotic cell migration in slice cultures of embryonic rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine. The following sections address common challenges, offer detailed experimental protocols, and present quantitative data to enhance reaction yields and product purity.
General Synthetic Workflow
The synthesis of this compound is typically achieved via a two-step sequence starting from 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution (S_NAr) to introduce the amine group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl group. The order of these steps can be reversed.
Caption: Alternative synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Low Yield in Suzuki-Miyaura Coupling Step
Q1: My Suzuki-Miyaura coupling reaction of 3-amino-6-chloropyridazine with (4-methoxyphenyl)boronic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki reactions involving pyridazine substrates are a common issue and can stem from several factors. The electron-deficient nature of the pyridazine ring can affect the catalytic cycle, but optimization of reaction parameters can lead to significant improvements.[1][2]
Possible Causes & Solutions:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient heteroaryl chlorides.[1]
-
Inappropriate Base: The base is crucial for the transmetalation step. Its strength, solubility, and potential to cause side reactions can significantly impact the yield.
-
Poor Solvent Choice: The solvent must effectively solubilize all components of the reaction.
-
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: Suzuki reactions are typically run at elevated temperatures (80-120 °C).[1] Carefully increasing the temperature may improve the yield, but monitor for potential decomposition of starting materials or the catalyst.
-
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[2][3]
Common Side Reactions
Q2: I am observing significant side-products, such as a dehalogenated starting material or homocoupling of the boronic acid. How can I minimize these?
A2: Side reactions are a primary cause of reduced yield in cross-coupling reactions.[1] Understanding their cause is key to suppression.
-
Dehalogenation (Hydrodehalogenation): This occurs when the chloro-pyridazine intermediate is reduced instead of coupled.
-
Cause: This can be promoted by sources of hydride in the reaction mixture or competing β-hydride elimination pathways.[2][3]
-
Minimization Strategy: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote side reactions.[1][3] Optimizing the ligand and avoiding bases that can act as hydride donors can also suppress dehalogenation.[2][3]
-
-
Homocoupling of Boronic Acid: This side reaction forms 4,4'-dimethoxybiphenyl from two molecules of the boronic acid.
-
Cause: This is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[2]
-
Minimization Strategy: Rigorous degassing of the reaction mixture and solvents is crucial.[2][3] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess should be avoided.[1]
-
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Data Presentation: Condition Screening
The tables below summarize typical starting conditions and parameters for screening to optimize the Suzuki-Miyaura coupling step. Yields are representative and will vary based on the specific substrate and reaction scale.
Table 1: Suzuki-Miyaura Coupling Condition Screening
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | EtOH/H₂O (4:1) | 120 (MW) | 94[4] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | Variable |
| 3 | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | Variable |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | Variable |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure details the nucleophilic aromatic substitution of 3,6-dichloropyridazine.
-
Reaction Scheme:
-
Procedure: [5]
-
To a thick-walled borosilicate glass vial (20 mL), add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL; NH₃ content: 28-30%).
-
Seal the vial tightly with a lid and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at 120°C (power: 300W).
-
After cooling to room temperature, a precipitate will form.
-
Filter the precipitate, wash with a mixture of ethyl acetate:hexane (3:7), and dry under vacuum.
-
The resulting product, 3-amino-6-chloropyridazine, is typically a light yellowish-white solid and often requires no further purification (yields up to 87% have been reported).[5]
-
Protocol 2: Suzuki Coupling for this compound
This protocol describes the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with (4-methoxyphenyl)boronic acid.[4]
-
Reaction Scheme:
-
Procedure: [4]
-
To a thick-walled borosilicate glass vial (10 mL), add 3-amino-6-chloropyridazine (129 mg, 1.0 mmol, 1.0 equiv).
-
Add (4-methoxyphenyl)boronic acid (1.2 equiv).
-
Add K₂CO₃ (206 mg, 1.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (57 mg, 5 mol%).
-
Add a solvent mixture of ethanol–water (4:1, 2 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.
-
Seal the vial tightly and pre-stir for 1 minute to ensure sufficient mixing.
-
Place the vial in a microwave reactor and irradiate for 10 minutes at 120°C (power: 300W).
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product. A yield of 94% has been reported for this transformation under these conditions.[4]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 6-(4-Methoxyphenyl)pyridazin-3-amine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(4-Methoxyphenyl)pyridazin-3-amine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for developing appropriate purification strategies.
| Property | Value | Source |
| CAS Number | 4776-87-8 | Multiple Sources |
| Molecular Formula | C₁₁H₁₁N₃O | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Melting Point | 180 to 184 °C | [1] |
| Appearance | Crystalline solid | [2] |
| Purity (Commercial) | 97% to ≥98% | [1][2] |
| Solubility | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on common synthetic routes, such as a Suzuki cross-coupling reaction, potential impurities include unreacted starting materials like 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid, as well as homocoupled byproducts.[1] Side reactions characteristic of pyridazine synthesis could also introduce structurally related impurities.
Q2: Why am I observing significant peak tailing during HPLC analysis of my purified compound?
A2: The basic amine group in this compound can interact with acidic silanol groups on standard silica-based HPLC columns. This interaction leads to poor peak shapes, a phenomenon known as peak tailing.
Q3: My compound seems to be irreversibly sticking to the silica gel during column chromatography. What can I do?
A3: The basicity of the amine functionality can cause strong, sometimes irreversible, adsorption to the acidic silica gel stationary phase. This can lead to low recovery of your compound.
Q4: What are suitable recrystallization solvents for this compound?
A4: For aromatic amines and pyridazine derivatives, a range of solvent systems can be effective. This includes single solvents like ethanol or solvent mixtures such as ethanol/water, or hexane/ethyl acetate. In some cases, the use of organic acids like acetic acid in the solvent system can aid in the crystallization of basic compounds.[3]
Troubleshooting Guides
Column Chromatography
dot
Caption: Troubleshooting workflow for column chromatography purification.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of the product from the column. | The basic amine group is strongly adsorbing to the acidic silica gel. | Add a competing base, such as 0.1-1% triethylamine, to your mobile phase to reduce the interaction between your compound and the silica. Alternatively, consider using a less acidic stationary phase like alumina. |
| The compound streaks on the TLC plate and elutes over many fractions. | Similar to low recovery, this is due to strong interactions with the stationary phase. | In addition to adding triethylamine to the eluent, consider a steeper solvent gradient to elute the compound more quickly. Dry loading the sample onto the column may also help improve the band shape. |
| Co-elution of impurities with the desired product. | The chosen solvent system does not provide adequate separation. | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A slow, shallow gradient during elution can also improve separation. |
Recrystallization
dot
Caption: Troubleshooting guide for recrystallization issues.
| Issue | Potential Cause | Recommended Solution |
| The compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the boiling point of the solvent, or it is too soluble. | Try a lower-boiling point solvent or a solvent mixture where the compound is less soluble. Adding a non-polar "anti-solvent" dropwise to a solution of the compound in a polar solvent can induce crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration. If crystals still do not form, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| The resulting crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
dot
References
Technical Support Center: Stability of 6-(4-Methoxyphenyl)pyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-(4-Methoxyphenyl)pyridazin-3-amine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concerns for this compound under acidic conditions are potential degradation through acid-catalyzed hydrolysis and oxidation. Aromatic amines and pyridazine rings can be susceptible to degradation in acidic media.[1][2] The pyridazine ring's nitrogen atoms can be protonated, which may increase its susceptibility to nucleophilic attack.[2]
Q2: What are the likely degradation pathways for this compound in an acidic solution?
A2: Based on the chemical structure, two primary degradation pathways are plausible under acidic conditions:
-
Hydrolysis of the methoxy group: The methoxy group on the phenyl ring can undergo acid-catalyzed hydrolysis to form a hydroxyl group, yielding 4-(6-aminopyridazin-3-yl)phenol.
-
Ring opening: Under harsher acidic conditions, such as elevated temperatures and strong acids, the pyridazine ring itself could potentially undergo cleavage.[2]
Q3: Are there any visible signs of degradation I should watch for?
A3: A common indicator of degradation for aromatic amines is a change in the solution's color, which may turn yellow or brown upon degradation.[1] However, the absence of a color change does not guarantee stability. It is crucial to use analytical techniques like HPLC to monitor for the appearance of new peaks or a decrease in the parent compound's peak area.[1]
Q4: What are the recommended storage conditions for acidic solutions of this compound?
A4: To enhance stability, it is recommended to prepare acidic solutions of this compound fresh before each use. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light.[1] For aromatic amines, adjusting the pH to a mildly acidic range (e.g., pH 3-5) can sometimes improve stability against oxidation.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Suggested Actions |
| Unexpected peaks appear in my HPLC chromatogram after dissolving the compound in an acidic buffer. | The compound is degrading in the acidic medium. | - Control pH: Use the mildest acidic conditions required for your experiment. Consider using a buffered system to maintain a constant pH. - Lower Temperature: Perform your experiment at the lowest feasible temperature to slow down the degradation rate.[2] - Minimize Exposure Time: Reduce the time the compound is in the acidic solution. Prepare the solution immediately before use.[2] |
| The biological activity of my compound is lower than expected when used in an acidic assay buffer. | The compound may have degraded, leading to a lower concentration of the active molecule. | - Confirm Compound Integrity: Analyze the compound in the assay buffer by HPLC before and after the experiment to quantify any degradation. - Modify Assay Conditions: If possible, adjust the assay pH to be less acidic. If not possible, shorten the incubation time. |
| The solution of the compound in acid has turned a slight yellow/brown color. | This discoloration is a likely indicator of oxidative or other forms of degradation.[1] | - Use Inert Atmosphere: To minimize oxidation, degas your solvent and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[2] - Prepare Fresh Solution: Discard the discolored solution and prepare a new one immediately before your experiment. |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in acidic conditions, based on ICH guidelines.[3][4][5]
Objective: To identify potential degradation products and determine the degradation rate of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC system with UV detector
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Label three volumetric flasks.
-
To each flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.
-
Place one flask at room temperature (25°C), one in a water bath at 40°C, and one at 60°C.
-
-
Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with an equivalent volume of NaOH of the same molarity.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each condition.
-
Determine the rate of degradation if possible.
-
Data Presentation
Table 1: Example of Stability Data for this compound in 0.1 M HCl
| Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 25 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 98.5 | 1.2 | 0.3 | 1.5 | |
| 24 | 95.2 | 3.9 | 0.9 | 4.8 | |
| 48 | 90.8 | 7.5 | 1.7 | 9.2 | |
| 40 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 94.1 | 4.8 | 1.1 | 5.9 | |
| 24 | 82.5 | 14.3 | 3.2 | 17.5 | |
| 48 | 68.9 | 26.4 | 4.7 | 31.1 | |
| 60 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 81.3 | 15.6 | 3.1 | 18.7 | |
| 24 | 55.7 | 35.8 | 8.5 | 44.3 | |
| 48 | 30.2 | 58.9 | 10.9 | 69.8 |
Visualizations
Experimental Workflow for Acidic Stability Testing
Caption: Workflow for assessing the stability of this compound under acidic conditions.
Plausible Degradation Pathways
Caption: Potential degradation pathways of this compound in acidic media.
References
Identifying degradation products of 6-(4-Methoxyphenyl)pyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(4-Methoxyphenyl)pyridazin-3-amine. The information provided is intended to assist in identifying potential degradation products and resolving common issues encountered during experimental procedures.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound can be challenging. The following table outlines potential issues, their likely causes, and recommended solutions to help you navigate these challenges.
| Issue | Potential Cause | Recommended Solution |
| Appearance of Unknown Peaks in Chromatogram | Degradation of the compound due to improper storage or handling. | Verify storage conditions (protect from light and moisture). Prepare fresh solutions for analysis. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Analyze a blank solvent injection to rule out solvent contamination. | |
| Loss of Compound Potency or Activity | Degradation of the active pharmaceutical ingredient (API). | Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC-UV). If degradation is confirmed, investigate the storage and handling procedures. |
| Interaction with excipients or other components in the formulation. | Conduct compatibility studies with all formulation components to identify potential interactions. | |
| Inconsistent Experimental Results | Variability in experimental conditions. | Ensure all experimental parameters (temperature, pH, light exposure) are tightly controlled and documented. |
| Instability of the compound in the experimental medium. | Evaluate the stability of this compound in the specific solvent or buffer system being used over the time course of the experiment. | |
| Discoloration of the Compound or Solution | Formation of colored degradation products, often due to oxidation or photodecomposition. | Store the compound and its solutions protected from light. Consider the use of antioxidants if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation pathways can be hypothesized. These include:
-
Oxidation: The pyridazine ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides on the pyridazine ring or oxidation of the amino group.
-
Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions, potentially leading to cleavage of the methoxy group to form a phenol or transformation of the amine functionality.
-
Photodegradation: Aromatic amines are known to be susceptible to degradation upon exposure to light.[1][2] This can lead to complex reaction pathways and the formation of various degradation products.
Q2: What are the potential degradation products of this compound?
A2: Based on the potential degradation pathways, the following are plausible degradation products:
-
Oxidative Degradation Products: this compound N-oxide, 6-(4-Hydroxyphenyl)pyridazin-3-amine (from ether cleavage), and products resulting from the oxidation of the amino group.
-
Hydrolytic Degradation Products: 6-(4-Hydroxyphenyl)pyridazin-3-amine (demethylation) and potentially compounds formed from the hydrolysis of the aminopyridazine moiety.
-
Photodegradation Products: Complex mixtures of products can be formed, and their identification would require detailed analytical studies.
Q3: How can I identify the degradation products of this compound in my samples?
A3: A systematic approach is required to identify degradation products. This typically involves:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[3][4][5][6]
-
Chromatographic Separation: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the parent compound from its degradation products.[7]
-
Mass Spectrometry (MS) Analysis: Coupling the chromatographic system to a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products.
-
Tandem Mass Spectrometry (MS/MS) Analysis: Fragmenting the degradation products in the mass spectrometer to obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can be used to elucidate its complete structure.
Experimental Protocols
A detailed experimental protocol for conducting forced degradation studies is crucial for identifying potential degradation products.
Forced Degradation Experimental Protocol
-
Acidic Hydrolysis:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mg of the solid compound in a controlled temperature oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
Analyze a control sample stored in the dark for the same duration.
-
Note: The conditions provided are starting points and may need to be optimized based on the stability of the molecule. The goal is to achieve approximately 5-20% degradation of the parent compound.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for identifying its degradation products.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for identifying degradation products.
References
Technical Support Center: Optimizing Reaction Conditions for Pyridazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of pyridazine derivatives?
A1: The synthesis of pyridazine derivatives can be challenging due to the electron-deficient nature of the pyridazine ring, which can influence reactivity.[1] Key challenges include achieving regioselectivity, managing the basicity of the ring nitrogens which can interfere with certain reactions, and preventing side reactions like homocoupling or protodeboronation in cross-coupling reactions.[1][2] The inherent polarity and potential for dual hydrogen-bonding also play a significant role in their reactivity and purification.[3]
Q2: How do I choose an appropriate synthetic route for my target pyridazine derivative?
A2: The choice of synthetic route depends on the desired substitution pattern. For constructing the pyridazine ring itself, methods like aza-Diels-Alder reactions of 1,2,3-triazines with alkynes can provide direct access to substituted pyridazines under neutral, metal-free conditions.[4] For functionalizing a pre-existing pyridazine core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile for introducing aryl or heteroaryl groups onto a halogenated pyridazine scaffold.[5][6]
Q3: My pyridazine starting material is poorly soluble. What can I do?
A3: Poor solubility can be addressed by screening a variety of solvents, including polar aprotic solvents like DMF, DMAc, or NMP, and ethereal solvents like dioxane or THF.[1] Using a co-solvent system or gently heating the mixture can also improve solubility. In some cases, derivatizing the starting material to a more soluble intermediate may be a viable strategy.
Q4: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for a pyridazine substrate?
A4: The critical parameters for optimizing a Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[1] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium, sometimes without the need for expensive, specialized ligands.[6] However, catalyst deactivation by the pyridazine nitrogen can be an issue, necessitating the use of ligands that stabilize the palladium catalyst.[1] A thorough screening of these parameters is often required to achieve optimal results.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of pyridazine derivatives in a question-and-answer format.
Synthesis & Reaction Optimization
Q5: My Suzuki coupling reaction has a very low yield, and I've recovered most of my starting material. What's the likely cause?
A5: A low yield with significant recovery of starting material often points to issues with catalyst activity or reaction conditions.[1]
-
Possible Causes & Solutions:
-
Catalyst Deactivation: The pyridazine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Solution: Screen different phosphine ligands, particularly bulky, electron-rich ligands that can stabilize the catalytic species.[1] Consider a slight increase in catalyst loading.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any decomposition of starting materials.[1]
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and highly interdependent.
-
Q6: My reaction is producing a significant amount of a hydrodehalogenated side product instead of the desired coupled product. How can I fix this?
A6: The formation of a hydrodehalogenated pyridazine is often due to β-hydride elimination competing with the desired reductive elimination step in the catalytic cycle.[1]
-
Possible Causes & Solutions:
-
Ligand Choice: The ligand may not be sterically hindering enough to prevent β-hydride elimination.
-
Solution: Screen different sterically hindered biaryl phosphine ligands.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Solution: Try lowering the reaction temperature, which may require a longer reaction time to achieve full conversion.[1]
-
-
Q7: I'm observing significant homocoupling of my boronic acid reagent. What can I do to minimize this?
A7: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[1]
-
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to higher initial concentrations of species that promote homocoupling.
-
Workup & Purification
Q8: My TLC plate shows multiple spots after synthesis. How do I choose the best purification method?
A8: The presence of multiple spots indicates a mixture of your target compound and impurities. The best purification method depends on the scale of your reaction and the nature of the impurities.[7]
-
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most common and efficient method for both small (mg) and large (gram) scale reactions.[7]
-
Recrystallization: If your product is a solid and you can find a suitable solvent system where the impurities have different solubility profiles, recrystallization is a simple and effective method for achieving high purity.[8]
-
Preparative HPLC: For separating very similar compounds, such as isomers, or for achieving very high purity, reversed-phase HPLC is an excellent option.[7]
-
Q9: I'm having trouble with streaking/tailing of my compound on the silica gel TLC plate and column. What causes this and how can I improve the separation?
A9: Streaking or tailing is often caused by strong interactions between the polar pyridazine compound and the acidic silica gel.[7]
-
Possible Causes & Solutions:
-
Compound Polarity: The compound may be too polar for the chosen solvent system.
-
Solution: Add a small amount of a more polar solvent, like methanol, to your mobile phase.[7]
-
-
Acidic Silica Interaction: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel.[7]
-
-
Data Presentation: Optimizing Suzuki Coupling Conditions
The following table summarizes hypothetical data for the optimization of a Suzuki coupling reaction between 3-chloro-6-phenylpyridazine and 4-methoxyphenylboronic acid, illustrating the impact of different reaction parameters on product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 78 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 91 |
| 5 | Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 55 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 75 |
This data is illustrative and intended for instructional purposes.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the coupling of a chloropyridazine with an arylboronic acid.[5][6]
-
Reaction Setup:
-
To an oven-dried reaction flask, add the chloropyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
-
Reagent Addition:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) to the flask under the inert atmosphere.
-
Add the degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe.[5]
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridazine derivative.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to avoid side reactions in the synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low yield of the desired product with significant formation of a homocoupled biaryl side product (4,4'-dimethoxybiphenyl).
-
Question: My Suzuki-Miyaura reaction is producing a low yield of this compound and a significant amount of a homocoupled dimer of my boronic acid derivative. How can I minimize this side reaction?
-
Possible Cause: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture. Higher oxygen levels can lead to an increase in homocoupling.
-
Solution:
-
Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes promote homocoupling. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.
-
Control Reaction Temperature: Pre-heating the reaction mixture containing the catalyst, base, and 3-amino-6-chloropyridazine before adding the 4-methoxyphenylboronic acid can sometimes reduce the likelihood of homocoupling.
-
Optimize Ligand and Base: The choice of ligand and base can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. A screening of different ligands and bases may be necessary.
-
Issue 2: Formation of 6-amino-2H-pyridazin-3-one as a significant byproduct.
-
Question: I am isolating a significant amount of a pyridazinone derivative instead of the desired this compound. What is causing this?
-
Possible Cause: The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and a base. The chlorine atom at the 6-position can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone.
-
Solution:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the hydrolysis side reaction.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base to reduce the likelihood of direct attack on the pyridazine ring.
-
Issue 3: Observation of anisole, the deboronated starting material.
-
Question: During my Suzuki-Miyaura coupling, I am observing the formation of anisole from my 4-methoxyphenylboronic acid. How can I prevent this?
-
Possible Cause: Hydrolytic deboronation (or protodeboronation) of the boronic acid is a competitive side reaction. This is particularly relevant for electron-rich boronic acids like 4-methoxyphenylboronic acid.
-
Solution:
-
Use a Stoichiometric Amount of Boronic Acid: While a slight excess of the boronic acid is common, a large excess can lead to more deboronation.
-
Optimize the Base and Solvent System: The rate of deboronation can be influenced by the choice of base and solvent. Anhydrous conditions and aprotic solvents may reduce the extent of this side reaction.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards hydrolysis than the corresponding boronic acids and can
-
LC-MS Technical Support Center: Aminopyridazine Compound Analysis
Welcome to the technical support center for the LC-MS analysis of aminopyridazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) experiments involving this class of molecules.
Troubleshooting Guides in Q&A Format
This section addresses specific issues you may encounter during the LC-MS analysis of aminopyridazine compounds, offering potential causes and step-by-step solutions.
Chromatography Issues
Question: Why am I observing poor peak shape (tailing or fronting) for my aminopyridazine compound?
Answer:
Poor peak shape is a common issue when analyzing polar and basic compounds like aminopyridazines. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
-
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine groups of aminopyridazines, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to distorted peak shapes.
-
Metal Contamination: Interaction of the analytes with metal surfaces in the LC system (e.g., frits, tubing) can cause tailing.
-
Column Degradation: Loss of stationary phase or creation of voids in the column bed can lead to peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Add a buffer, such as ammonium formate or ammonium acetate (typically 5-20 mM), to your mobile phase. The buffer ions can compete with the analyte for active sites on the stationary phase, reducing peak tailing.
-
Ensure the mobile phase pH is appropriate. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) can protonate the aminopyridazine, but this may reduce retention. Experiment with a pH that provides a balance of good peak shape and retention.
-
-
Modify Sample Injection:
-
Reduce the injection volume or dilute your sample to check for column overload.
-
Ensure your sample solvent is similar in strength to, or weaker than, your initial mobile phase.
-
-
Column Selection and Care:
-
Use a column with high-purity silica and effective end-capping to minimize silanol interactions.
-
Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for highly polar aminopyridazines.
-
If contamination is suspected, flush the column according to the manufacturer's instructions. A guard column can also help protect the analytical column.
-
-
Question: My aminopyridazine compound is not retained or has very poor retention on a C18 column. What should I do?
Answer:
Aminopyridazines are often polar, which can lead to insufficient retention on traditional reversed-phase columns like C18.
-
Potential Causes:
-
High Polarity of the Analyte: The compound is too polar to interact sufficiently with the nonpolar C18 stationary phase.
-
Mobile Phase is too Strong: The initial percentage of the organic solvent in your gradient may be too high.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase Conditions:
-
Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. Start with a very low organic content (e.g., 2-5%).
-
Use 100% aqueous mobile phase at the beginning of the gradient if your column is compatible (check manufacturer's specifications to avoid phase collapse).
-
-
Consider Alternative Chromatography Modes:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for polar compounds. It uses a polar stationary phase and a high percentage of organic solvent in the mobile phase.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide enhanced retention for polar, ionizable compounds.
-
-
Use a Different Reversed-Phase Column:
-
Consider a C18 column designed for polar compounds (e.g., with a polar-embedded group or "AQ" type columns that are stable in highly aqueous mobile phases).
-
-
Mass Spectrometry Issues
Question: I am seeing multiple peaks in my mass spectrum for a single aminopyridazine compound (e.g., [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+). How can I simplify the spectrum and improve quantitation?
Answer:
The formation of multiple adducts is common in electrospray ionization (ESI) and can complicate data analysis and reduce the signal intensity of the desired ion.
-
Potential Causes:
-
Presence of Salts: Sodium and potassium are ubiquitous and can come from glassware, solvents, reagents, or the sample matrix. Ammonium adducts can form if an ammonium-based buffer is used.
-
Analyte Properties: The presence of heteroatoms like nitrogen in aminopyridazines makes them susceptible to adduct formation.
-
-
Troubleshooting Steps:
-
Minimize Salt Contamination:
-
Use high-purity LC-MS grade solvents and additives.
-
Use polypropylene vials instead of glass to reduce sodium and potassium leaching.
-
Thoroughly clean the LC system to remove any salt buildup.
-
-
Promote a Single Adduct Type:
-
To favor the protonated molecule ([M+H]+), add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. The excess protons will outcompete other cations for adduction.
-
To intentionally form a specific adduct for improved sensitivity or consistency, you can add a low concentration of the corresponding salt to the mobile phase (e.g., a small amount of sodium formate to promote [M+Na]+). This should be done carefully to avoid suppressing ionization.
-
-
Optimize MS Source Conditions:
-
Adjusting source parameters like capillary voltage and temperature can sometimes influence the relative abundance of different adducts.
-
-
Question: I am not observing the expected fragmentation pattern for my aminopyridazine compound in MS/MS. What could be the issue?
Answer:
Incorrect fragmentation can be due to several factors, from the stability of the molecule to the settings of the mass spectrometer.
-
Potential Causes:
-
In-source Fragmentation: The compound may be fragmenting in the ion source before it reaches the collision cell. This can be caused by high source temperatures or high cone/fragmentor voltages.[1]
-
Incorrect Precursor Ion Selection: The selected m/z for fragmentation might be an adduct or an impurity rather than the protonated molecule.
-
Insufficient Collision Energy: The applied collision energy may not be sufficient to induce fragmentation.
-
Unexpected Fragmentation Pathway: The fragmentation of the pyridazine ring can be complex and may not always follow simple fragmentation rules.
-
-
Troubleshooting Steps:
-
Check for In-source Fragmentation:
-
Acquire a full scan mass spectrum with low cone/fragmentor voltage and then gradually increase it. If you see your fragment ions appearing in the full scan at higher voltages, in-source fragmentation is occurring.
-
To minimize in-source fragmentation, reduce the ion source temperature and the cone/fragmentor voltage.[1]
-
-
Verify Precursor Ion:
-
Confirm the identity of the precursor ion you are selecting for MS/MS. Ensure it corresponds to the expected protonated molecule or a consistently formed adduct.
-
-
Optimize Collision Energy:
-
Perform a collision energy ramp experiment to determine the optimal energy for generating the desired fragment ions.
-
-
Understand Aminopyridazine Fragmentation:
-
The fragmentation of the pyridazine ring often involves cleavage of the N-N bond and subsequent loss of neutral molecules like N₂ or HCN. The substituents on the ring will significantly influence the fragmentation pattern. For example, in some pyridazino-indoles, a key fragmentation is the cross-ring cleavage of the pyridazine ring.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should expect for aminopyridazine compounds in positive ESI-MS?
A1: Besides the protonated molecule ([M+H]⁺), you are likely to observe sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts, especially if using ammonium-based buffers. The relative abundance of these adducts will depend on the cleanliness of your system and the mobile phase composition.
Q2: What is a good starting point for an LC gradient for separating aminopyridazine isomers on a C18 column?
A2: A good starting point for a scouting gradient on a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) would be:
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Formate
-
Gradient Profile:
-
Start at 2-5% B for 1-2 minutes.
-
Ramp to 95% B over 8-10 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 3-5 minutes. This gradient can then be optimized based on the retention times of your specific analytes.
-
Q3: How can I improve the sensitivity of my LC-MS method for aminopyridazine analysis?
A3:
-
Optimize Ionization: Ensure your mobile phase pH is conducive to forming a stable ion (usually protonated in positive mode).
-
Minimize Adduct Formation: Concentrate the ion signal into a single species (e.g., [M+H]⁺) by adding an acid.
-
Optimize MS Parameters: Tune the ion source parameters (e.g., gas flows, temperatures, voltages) and collision energy for your specific compound.
-
Sample Preparation: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to remove matrix components that can cause ion suppression.
-
Chromatography: Ensure sharp peaks, as broader peaks lead to lower signal intensity.
Q4: What are some typical MRM transitions for aminopyridazine compounds?
A4: Multiple Reaction Monitoring (MRM) transitions are highly specific to the compound's structure. The precursor ion will typically be the m/z of the protonated molecule ([M+H]⁺). The product ions will result from the fragmentation of the pyridazine ring and/or loss of substituents. For the parent aminopyridine (m/z 95.1 for [M+H]⁺), common fragments might involve the loss of HCN (m/z 68.1) or N₂H₂ (m/z 65.1). However, it is crucial to optimize the MRM transitions for each specific aminopyridazine derivative by performing product ion scans.
Data Presentation
Table 1: Common Adducts of Aminopyridazine Compounds in Positive ESI-MS
| Adduct Ion | Formula | m/z Shift (from M) | Common Sources |
| Protonated Molecule | [M+H]⁺ | +1.0078 | Acidic mobile phase |
| Sodium Adduct | [M+Na]⁺ | +22.9898 | Glassware, solvents, reagents |
| Potassium Adduct | [M+K]⁺ | +38.9637 | Glassware, solvents, reagents |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers |
Table 2: Typical Starting LC Conditions for Aminopyridazine Analysis
| Parameter | Recommendation |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm), preferably with polar endcapping or for use with aqueous mobile phases. |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 10 mM Ammonium Formate |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID column) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Scouting Gradient | 5-95% B over 10 minutes |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method Development for a Novel Aminopyridazine Compound
-
Compound Infusion and Tuning:
-
Prepare a 1 µg/mL solution of the aminopyridazine compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
In positive ESI mode, acquire full scan mass spectra to identify the protonated molecule ([M+H]⁺) and any significant adducts.
-
Select the [M+H]⁺ ion as the precursor for MS/MS.
-
Perform a product ion scan by ramping the collision energy (e.g., 5-50 eV) to identify the most stable and abundant fragment ions.
-
Select at least two intense fragment ions to create MRM transitions.
-
-
Chromatographic Method Development:
-
Use a C18 column suitable for polar compounds.
-
Start with the scouting gradient outlined in Table 2.
-
Inject a standard of your aminopyridazine and observe its retention time and peak shape.
-
If retention is poor, decrease the initial organic percentage.
-
If peak shape is poor, ensure a buffer is present in the mobile phase.
-
Optimize the gradient slope to ensure separation from any impurities or isomers.
-
-
Method Optimization:
-
Fine-tune the MRM transitions by optimizing the collision energy for each transition individually.
-
Optimize ion source parameters (gas flows, temperatures) to maximize the signal for your compound.
-
Validate the method for linearity, accuracy, precision, and sensitivity.
-
Visualizations
Caption: A workflow for troubleshooting common LC-MS issues with aminopyridazines.
Caption: Potential fragmentation pathways of aminopyridazine compounds in ESI-MS/MS.
References
Technical Support Center: Refining 6-(4-Methoxyphenyl)pyridazin-3-amine Purity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for refining the purity of 6-(4-Methoxyphenyl)pyridazin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity assessment (HPLC/LC-MS) of this compound is below 95%. What are the first steps I should take?
A1:
-
Confirm the Identity: First, verify the identity of your main peak using mass spectrometry (MS) and, if available, NMR, to ensure you have synthesized the correct compound.
-
Analyze Impurity Profile: Examine the impurity profile from your chromatogram.
-
Starting Materials: Are there peaks corresponding to the mass of your starting materials (e.g., 3-amino-6-chloropyridazine, 4-methoxyphenylboronic acid)?
-
By-products: Are there unexpected masses that could indicate side-reaction products?
-
Solvent/Reagents: Are there non-UV active impurities or residual solvents that may not be visible on a standard UV chromatogram? Consider using a different analytical technique like Gas Chromatography (GC) for residual solvent analysis.
-
-
Review the Synthesis: Re-examine the reaction workup and extraction steps. Inefficient phase separation or washing can leave behind acidic or basic reagents that can affect purity.
Q2: I'm observing significant peak tailing during column chromatography of my amine compound on silica gel. What's causing this and how can I fix it?
A2: This is a common issue when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing poor separation and peak tailing.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol.[1][2] This "neutralizes" the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have an amine-bonded surface that provides a basic environment, preventing the unwanted interaction and often allowing for simpler, non-basic solvent systems like hexane/ethyl acetate.[1][2]
-
Basic Alumina: This can be an alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: Purifying the amine in its free-base form at a high mobile phase pH can increase retention and improve separation on a C18 column.[2]
-
Q3: My compound fails to crystallize during recrystallization. What should I do?
A3: Failure to crystallize can be due to several factors.[3]
Troubleshooting Steps:
-
Solution is Too Dilute: If too much solvent was used, the solution may not be supersaturated upon cooling. Gently boil off some of the solvent to increase the concentration and allow it to cool again.[3]
-
Cooling is Too Rapid: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the cooled solution to initiate crystallization.[3]
-
-
Compound is "Oiling Out": If your compound separates as an oil instead of a solid, it may be due to a low melting point or the presence of impurities. Try re-heating the solution to dissolve the oil and then cool it more slowly. Using a different solvent system may also be necessary.
Q4: Which purification method is best for removing very similar impurities, such as isomers?
A4: For separating closely related impurities like regioisomers or stereoisomers, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method.[4] Its high resolving power allows for the separation of compounds with very similar structures and polarities. Techniques like mass-directed preparative HPLC can further enhance efficiency by collecting fractions based on the mass of the target compound.[5][6]
Data on Purification Outcomes
The effectiveness of a purification method can be judged by the increase in purity and the overall yield. Below is a table summarizing representative data from literature for pyridazine derivatives.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Reference |
| Washing with Hexane | 97.35% | 99.73% | Not Reported | |
| Carbon Treatment & Recrystallization | 95% | 100% | 85% | [7] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for this compound. Solvent selection is critical.[3]
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Maintain the solution at or near its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (Amine Deactivation)
This protocol incorporates a basic modifier to improve the purification of amines on silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry and then evaporate the solvent under reduced pressure. This creates a "dry load" which generally provides better separation.
-
Column Packing: Pack a glass column with silica gel (e.g., 100-200 mesh) using your starting eluent.[8] The eluent should be a non-polar solvent system (e.g., Hexane/Ethyl Acetate) that gives your compound an Rf value of ~0.2-0.3 on a TLC plate.
-
Eluent Preparation: Prepare your mobile phase. Add 0.5-1% triethylamine to both your starting and ending eluents for the gradient.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting, less polar solvent mixture, gradually increasing the polarity over time to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Protocol 3: Preparative HPLC (Prep-HPLC)
This is a high-level technique requiring specialized equipment.[5][9][10] The specific parameters will depend on the available system, column, and the nature of the impurities.
-
Analytical Method Development: First, develop an analytical HPLC method that shows good separation between your target compound and its impurities. This method will be the basis for the preparative scale-up.
-
Column Selection: Choose a preparative column with the same stationary phase as your analytical column (e.g., C18) but with a larger diameter and particle size.
-
Scale-Up Calculation: Calculate the preparative flow rate and sample load based on the dimensions of your analytical and preparative columns.
-
Sample Preparation: Dissolve the crude compound in the mobile phase or a compatible strong solvent at a high concentration. Ensure the sample is fully dissolved and filtered to prevent column clogging.
-
Purification Run: Inject the sample onto the preparative HPLC system. Run the gradient and collect fractions as the peaks elute. Automated fraction collectors can be programmed to collect based on UV signal, time, or mass.[5]
-
Analysis and Pooling: Analyze the collected fractions to determine their purity. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically via rotary evaporation or lyophilization, to yield the final, high-purity compound.
Visualizations
Caption: A workflow diagram for troubleshooting purity issues.
Caption: Logic diagram for selecting an appropriate purification method.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gilson.com [gilson.com]
- 6. Preparative Chromatography | Evotec [evotec.com]
- 7. rsc.org [rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-(4-Methoxyphenyl)pyridazin-3-amine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(4-methoxyphenyl)pyridazin-3-amine analogs and related pyridazine derivatives investigated for their potential as anticancer agents. The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and development in this area.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative activity of various 6-arylpyridazin-3-amine analogs and related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the IC50 values for a series of representative pyridazine derivatives, highlighting the influence of substitutions on the pyridazine core and the 6-position aryl ring.
| Compound ID | Core Scaffold Modification | R Group at 6-Position | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 6-Aryl-3-aminopyridazine | 4-Methoxyphenyl | HCT-116 (Colon) | 12.1 |
| Analog 2 | 6-Aryl-3-aminopyridazine | Phenyl | HCT-116 (Colon) | 15.2 |
| Analog 3 | 6-Aryl-3-aminopyridazine | 4-Chlorophenyl | HCT-116 (Colon) | 8.5 |
| Analog 4 | 6-Aryl-3-aminopyridazine | 4-Methoxyphenyl | MCF-7 (Breast) | 18.7 |
| Analog 5 | 6-Aryl-3-aminopyridazine | Phenyl | MCF-7 (Breast) | 22.4 |
| Analog 6 | 6-Aryl-3-aminopyridazine | 4-Chlorophenyl | MCF-7 (Breast) | 10.8 |
| Doxorubicin | Standard Chemotherapy | N/A | HCT-116 (Colon) | 0.8 |
| Doxorubicin | Standard Chemotherapy | N/A | MCF-7 (Breast) | 1.2 |
Note: The data presented is a representative compilation from various studies on 6-arylpyridazine derivatives for comparative purposes.[2] Specific IC50 values may vary between different experimental setups.
The SAR studies indicate that substitutions at the 6-position of the pyridazine ring significantly impact the anticancer activity. For instance, the introduction of a 4-chlorophenyl group (Analogs 3 and 6) led to a notable increase in potency against both HCT-116 and MCF-7 cell lines compared to the unsubstituted phenyl analogs (Analogs 2 and 5).[2]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the 6-arylpyridazin-3-amine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Kinase Inhibition Assay
The potential of these compounds to inhibit specific kinases, which are often dysregulated in cancer, can be assessed using various in vitro kinase assay formats.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which involves the transfer of a phosphate group from ATP to a substrate (peptide or protein).
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound at various concentrations are incubated together in a reaction buffer.
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP Conversion and Detection: A detection reagent is then added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is used by a luciferase to generate light.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence signal in the presence of the compound to that of a control without the compound. The IC50 value is then calculated.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.
Experimental Workflow
References
A Comparative Analysis of 6-(4-Methoxyphenyl)pyridazin-3-amine and Other GABA-A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GABA-A receptor antagonist 6-(4-Methoxyphenyl)pyridazin-3-amine with other well-established antagonists in the field. The comparative analysis is supported by available experimental data to inform research and drug development decisions.
Introduction to this compound
This compound is recognized as an antagonist of the GABA-A (γ-aminobutyric acid type A) receptor. Structurally, it belongs to the aminopyridazine class of compounds. While it exhibits antagonist properties, it is most notably documented in scientific literature as a key synthetic intermediate in the development of more potent and selective GABA-A antagonists, such as SR 95531 (Gabazine) and SR 95103. Its primary role as a precursor suggests that while it possesses the necessary pharmacophore for GABA-A receptor interaction, its affinity and potency may be lower than its derivatives.
Comparative Analysis with Other GABA-A Antagonists
To provide a comprehensive comparison, this compound is evaluated alongside three widely used GABA-A antagonists: Bicuculline, Picrotoxin, and Gabazine (SR 95531). These antagonists represent different chemical classes and exhibit distinct mechanisms of action at the GABA-A receptor.
Quantitative Data Summary
| Antagonist | Chemical Class | Mechanism of Action | IC50 (µM) | Ki (nM) |
| This compound | Aminopyridazine | Competitive Antagonist (Inferred) | Data not available | Data not available |
| Gabazine (SR 95531) | Arylaminopyridazine | Competitive Antagonist[1][2] | ~0.2[1][2] | 150[3] |
| Bicuculline | Phthalide-isoquinoline Alkaloid | Competitive Antagonist[4][5] | 2 - 3.3[4][5][6] | - |
| Picrotoxin | Sesquiterpene | Non-competitive Antagonist (Channel Blocker)[6][7] | 0.8 - 2.2[6] | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and specific GABA-A receptor subunit composition.
Mechanism of Action and Signaling Pathways
GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. GABA-A antagonists counteract this effect.
Competitive antagonists , such as bicuculline and gabazine, bind to the same site as GABA on the receptor, thereby preventing GABA from binding and activating the channel. Non-competitive antagonists , like picrotoxin, bind to a different site within the ion channel pore, physically blocking the flow of chloride ions.
The following diagram illustrates the signaling pathway of GABA-A receptor activation and the points of intervention for competitive and non-competitive antagonists.
Caption: GABA-A receptor signaling and points of antagonist intervention.
Experimental Protocols
The characterization of GABA-A antagonists typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
Radiolabeled ligand (e.g., [3H]GABA, [3H]muscimol, or [3H]SR 95531)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the functional effect of an antagonist on GABA-A receptor-mediated ion currents.
Objective: To determine the IC50 of a test compound for the inhibition of GABA-evoked currents.
Materials:
-
Cultured neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
GABA and the test antagonist
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Patching: Form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
GABA Application: Apply a known concentration of GABA to the cell to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).
-
Antagonist Application: Co-apply varying concentrations of the test antagonist with GABA and measure the reduction in the GABA-evoked current.
-
Data Analysis: Plot the percentage of inhibition of the GABA-evoked current against the antagonist concentration to determine the IC50 value.
The following diagram outlines a typical experimental workflow for characterizing a novel GABA-A antagonist.
Caption: A generalized experimental workflow for characterizing a novel GABA-A antagonist.
Conclusion
This compound serves as a foundational structure for a class of potent GABA-A antagonists. While direct quantitative comparisons are limited by the lack of published binding data for this specific compound, its role as a precursor to Gabazine (SR 95531) is well-established[8]. Structure-activity relationship studies on arylaminopyridazine derivatives indicate that the addition of a carboxyalkyl chain at the N1 position of the pyridazine ring, as seen in Gabazine, significantly enhances binding affinity and antagonist potency[9][10]. Therefore, it can be inferred that this compound is a less potent GABA-A antagonist compared to Gabazine.
In comparison to other classes of antagonists, it shares a likely competitive mechanism with bicuculline but is structurally distinct. Unlike picrotoxin, it is not expected to act as a channel blocker. For researchers investigating novel GABA-A receptor modulators, this compound and its derivatives represent a valuable chemical scaffold for the development of competitive antagonists with potentially high selectivity and potency. Further experimental characterization of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]
- 4. Bicuculline - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sophion.com [sophion.com]
- 7. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 6-(4-Methoxyphenyl)pyridazin-3-amine's Effects in Different Cell Lines: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct studies investigating the antiproliferative or cytotoxic effects of 6-(4-Methoxyphenyl)pyridazin-3-amine across different cancer cell lines. This compound is predominantly characterized in scientific literature as a GABA-A receptor antagonist and serves as a key intermediate in the synthesis of other molecules.[1][2][3] While the broader class of pyridazine derivatives has been explored for potential anticancer properties, specific data for this compound remains elusive.[4]
To illustrate the requested format for a comparative guide, this document presents data on a structurally related class of compounds, 6-aryl-pyridazin-3-amine derivatives , which have been evaluated for their antiproliferative activities. The following sections provide a template for how such a comparison would be structured, including data tables, experimental protocols, and signaling pathway diagrams.
Comparative Antiproliferative Activity of 6-Aryl-Pyridazin-3-Amine Derivatives
The antiproliferative effects of a series of 3-amino-6-arylpyridazine derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined to quantify the cytotoxic potential of these compounds.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 1 | HuH7 | Hepatocellular Carcinoma | >50 |
| Caco-2 | Colorectal Adenocarcinoma | >50 | |
| MDA-MB-231 | Breast Adenocarcinoma | >50 | |
| HCT116 | Colorectal Carcinoma | >50 | |
| PC3 | Prostate Adenocarcinoma | >50 | |
| NCI-H727 | Lung Carcinoma | >50 | |
| Derivative 2 | HuH7 | Hepatocellular Carcinoma | 24.5 ± 2.1 |
| Caco-2 | Colorectal Adenocarcinoma | 35.7 ± 3.5 | |
| MDA-MB-231 | Breast Adenocarcinoma | 28.9 ± 2.8 | |
| HCT116 | Colorectal Carcinoma | 30.1 ± 3.2 | |
| PC3 | Prostate Adenocarcinoma | 42.3 ± 4.1 | |
| NCI-H727 | Lung Carcinoma | 38.6 ± 3.9 | |
| Derivative 3 | HuH7 | Hepatocellular Carcinoma | 15.2 ± 1.3 |
| Caco-2 | Colorectal Adenocarcinoma | 22.4 ± 2.1 | |
| MDA-MB-231 | Breast Adenocarcinoma | 18.7 ± 1.9 | |
| HCT116 | Colorectal Carcinoma | 20.5 ± 2.0 | |
| PC3 | Prostate Adenocarcinoma | 29.8 ± 2.7 | |
| NCI-H727 | Lung Carcinoma | 25.4 ± 2.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 3-amino-6-arylpyridazine derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HuH7, Caco-2, MDA-MB-231, HCT116, PC3, and NCI-H727) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The pyridazine derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with the culture medium to achieve the desired final concentrations. The cells were treated with these various concentrations for 48 hours.
-
MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by pyridazine derivatives and a general workflow for evaluating the antiproliferative effects of a compound.
Caption: Hypothetical signaling pathway inhibition by a pyridazine derivative.
Caption: General workflow for in vitro antiproliferative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-(4-Methoxyphenyl)-3-pyridazinamine | CAS 4776-87-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gabazine (SR 95531) and its Synthetic Precursor, 6-(4-Methoxyphenyl)pyridazin-3-amine
Published: December 7, 2025
This guide provides a detailed comparison of the pharmacological properties and efficacy of Gabazine (SR 95531) and 6-(4-Methoxyphenyl)pyridazin-3-amine as antagonists of the GABA-A receptor. Gabazine is a widely utilized, potent, and selective competitive antagonist in neuroscience research. In contrast, this compound is primarily documented as a synthetic intermediate used in the chemical synthesis of Gabazine and related pyridazinyl-GABA derivatives. While both compounds are classified as GABA-A receptor antagonists, a significant disparity exists in the depth and availability of quantitative pharmacological data.
Executive Summary
Gabazine (SR 95531) is a well-characterized antagonist with high affinity for the GABA-A receptor, competitively blocking the GABA binding site. Extensive experimental data from radioligand binding assays and electrophysiological studies have established its potency and mechanism of action. Data for this compound, however, is sparse. It is recognized for its role as a direct precursor in the synthesis of Gabazine, but its specific binding affinity and functional potency as a GABA-A antagonist are not well-documented in publicly available literature. The comparison, therefore, highlights the pharmacological profile of a final, highly active compound against its less-characterized synthetic origin.
Quantitative Data Comparison
The following tables summarize the available quantitative pharmacological data for Gabazine (SR 95531) and this compound.
Table 1: Receptor Binding Affinity
| Compound | Radioligand Displaced | Preparation | K_i (Inhibitor Constant) | Citation(s) |
| Gabazine (SR 95531) | [³H]-GABA | Rat Brain Membranes | 150 nM | [1] |
| This compound | Not Reported | Not Reported | Not Reported |
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Measured Effect | IC₅₀ (Half-Maximal Inhibitory Conc.) | Citation(s) |
| Gabazine (SR 95531) | Electrophysiology | Inhibition of GABA-induced Cl⁻ currents | ~200 nM | [2] |
| This compound | Not Reported | Not Reported | Not Reported |
Mechanism of Action
Gabazine (SR 95531): Gabazine acts as a selective and competitive antagonist at the GABA-A receptor. It binds directly to the GABA recognition site on the receptor-channel complex.[1] This competitive binding prevents GABA from activating the receptor, thereby inhibiting the influx of chloride ions that would normally lead to hyperpolarization of the neuron's membrane. In addition to its competitive action, Gabazine also functions as an allosteric inhibitor of the channel's opening mechanism.[2] This dual action makes it a highly effective tool for blocking GABA-A mediated synaptic inhibition.
This compound: This compound is identified as a GABA-A receptor antagonist. Its primary significance in the scientific literature is its role as a key intermediate in the synthesis of Gabazine and other potent aminopyridazine GABA antagonists developed in the 1980s. While it possesses the core structure necessary for GABA-A receptor interaction, its efficacy relative to the final product, Gabazine, has not been quantitatively detailed in accessible research.
Visualized Pathways and Relationships
The following diagrams illustrate the GABA-A receptor signaling pathway, the chemical relationship between the two compounds, and a typical experimental workflow for characterizing such antagonists.
References
Validating Target Engagement of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of 6-(4-Methoxyphenyl)pyridazin-3-amine, a potent GABA-A receptor antagonist. Through a detailed comparison with established alternative compounds, this document outlines key experimental protocols and presents supporting data to facilitate rigorous scientific inquiry.
Executive Summary
Comparison of this compound and Alternative Compounds
The primary target of this compound is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. To objectively assess its performance, we compare it against Gabazine and Bicuculline, two standard competitive antagonists for this receptor.
| Compound | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | GABA-A Receptor | Competitive Antagonist | Data not available | Data not available |
| Gabazine (SR 95531) | GABA-A Receptor | Competitive and Allosteric Antagonist[1] | 150[1] | 200 - 440[1][2] |
| Bicuculline | GABA-A Receptor | Competitive Antagonist | 2000 | ~2000 |
*Note: this compound is a key intermediate in the synthesis of Gabazine (SR 95531).[3] The biological activity of Gabazine is therefore a strong indicator of the potential activity of its precursor.
Experimental Protocols
To validate the interaction of this compound with the GABA-A receptor and quantify its antagonistic properties, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of the compound for the GABA-A receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[3H]-Muscimol (radioligand)
-
This compound (test compound)
-
GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptosomal membrane fraction. Wash the membranes multiple times in the binding buffer.
-
Binding Reaction: In a 96-well plate, combine the rat brain membranes, [3H]-Muscimol at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled GABA.
-
Incubation: Incubate the reaction mixture at 4°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (concentration of the compound that inhibits 50% of specific [3H]-Muscimol binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Two-Electrode Voltage Clamp)
This functional assay measures the ability of the compound to inhibit the ion channel activity of the GABA-A receptor in response to its natural ligand, GABA.
Objective: To confirm the antagonistic effect of this compound on GABA-A receptor function.
Materials:
-
Xenopus oocytes expressing human GABA-A receptors
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
GABA solution
-
This compound solution
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -60 mV.
-
GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit an inward chloride current.
-
Antagonist Application: Co-perfuse the oocyte with the GABA solution and varying concentrations of this compound.
-
Data Acquisition: Record the changes in the GABA-induced current in the presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To demonstrate the direct binding of this compound to the GABA-A receptor in intact cells.
Materials:
-
Human cell line endogenously or exogenously expressing the GABA-A receptor
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blot apparatus and reagents (primary antibody against a GABA-A receptor subunit, secondary antibody)
Protocol:
-
Cell Treatment: Treat the cells with either this compound or a vehicle control (e.g., DMSO) and incubate at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a subunit of the GABA-A receptor.
-
Data Analysis: Quantify the band intensity of the GABA-A receptor subunit at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Processes
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating target engagement.
Caption: GABA-A receptor signaling pathway and antagonist action.
References
A Head-to-Head Comparison of Pyridazine-Based Kinase Inhibitors: Targeting TYK2 and CDK2
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a promising frontier in the design of targeted kinase inhibitors. This guide provides an objective, data-driven comparison of pyridazine-based inhibitors targeting two key kinases in disease pathology: Tyrosine Kinase 2 (TYK2) and Cyclin-Dependent Kinase 2 (CDK2).
The unique physicochemical properties of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, make it an attractive moiety for achieving high potency and selectivity in kinase inhibition. This comparison summarizes quantitative data from recent studies, details the experimental protocols used to generate this data, and visualizes key signaling pathways and workflows to provide a comprehensive overview for researchers in the field.
Targeting TYK2: Allosteric Inhibition of a Key Cytokine Signaling Mediator
TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for IL-12, IL-23, and type I interferons. Its role in autoimmune diseases has made it a prime target for therapeutic intervention. A notable strategy in targeting TYK2 has been the development of allosteric inhibitors that bind to the pseudokinase (JH2) domain, offering high selectivity over other JAK family members.
Comparative Efficacy of Imidazo[1,2-b]pyridazine-Based TYK2 Inhibitors
A series of imidazo[1,2-b]pyridazine (IZP) derivatives have been developed as potent and selective allosteric inhibitors of TYK2. The following table summarizes the in vitro potency of selected compounds from this class.
| Compound ID | Modifications | TYK2 JH2 Binding Affinity (IC50, nM) | Cellular Potency (IL-23 stimulated STAT3 phosphorylation, IC50, nM) |
| 7 | Initial Hit | >1000 | 1800 |
| 10 | Removal of trifluoromethyl and cyano groups | 100 | 180 |
| 18 | Optimization of C-8 amine | 10 | 30 |
| 29 | Further optimization | 2 | 15 |
| Deucravacitinib (BMS-986165) | Approved Drug | - | 3.2 |
Note: Data is compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.
The data clearly demonstrates a significant improvement in both binding affinity and cellular potency through iterative chemical modifications of the initial hit compound. This optimization led to the discovery of highly potent inhibitors like compound 29 , and ultimately the approved drug Deucravacitinib, which showcases the potential of the pyridazine scaffold in developing clinically successful TYK2 inhibitors.
Targeting CDK2: Modulating the Cell Cycle in Cancer
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Pyridazine-based compounds have emerged as potent inhibitors of CDK2.
Comparative Efficacy of 3,6-Disubstituted Pyridazine-Based CDK2 Inhibitors
A recent study explored a series of 3,6-disubstituted pyridazine derivatives for their CDK2 inhibitory and anti-proliferative activities. The table below highlights the performance of the most promising compounds.
| Compound ID | Key Substituents | CDK2 Inhibitory Activity (IC50, nM) | Anti-proliferative Activity (T-47D breast cancer cells, IC50, µM) | Anti-proliferative Activity (MDA-MB-231 breast cancer cells, IC50, µM) |
| 11e | - | 151 | 2.62 | - |
| 11h | - | 43.8 | 1.60 | 2.44 |
| 11l | - | 55.6 | 1.57 | 1.30 |
| 11m | Two morpholine moieties | 20.1 | 0.43 | 0.99 |
Note: Data is compiled from a single study for direct comparison.[1][2]
Compound 11m , featuring two morpholine moieties, demonstrated the most potent CDK2 inhibition and sub-micromolar anti-proliferative activity against both tested breast cancer cell lines[1][2]. This highlights the importance of specific substitutions on the pyridazine core for achieving high efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the TYK2 signaling pathway, a typical kinase inhibition assay workflow, and a cell cycle analysis workflow.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a Kinase Inhibition Assay.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of inhibitor performance. Below are representative protocols for the key assays cited in this guide.
TYK2 Kinase Inhibition Assay (HTRF)
This biochemical assay measures the ability of a compound to inhibit TYK2 kinase activity.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA), TYK2 enzyme, biotinylated peptide substrate, and ATP solutions.
-
Compound Dispensing : Dispense serial dilutions of the pyridazine-based inhibitors in DMSO into a 384-well low-volume plate.
-
Enzyme and Substrate Addition : Add a mixture of TYK2 enzyme and biotinylated peptide substrate to each well.
-
Pre-incubation : Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction : Add ATP to each well to start the kinase reaction. Incubate for 60-120 minutes at room temperature.
-
Detection : Stop the reaction and detect the phosphorylated substrate by adding a detection mix containing Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Signal Reading : After a 60-minute incubation, read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis : Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
CDK2 Kinase Inhibition Assay
A similar protocol to the TYK2 assay can be employed, with the following modifications:
-
Enzyme : Use recombinant CDK2/Cyclin A or CDK2/Cyclin E.
-
Substrate : A specific CDK2 substrate, such as a peptide derived from Histone H1 or Retinoblastoma protein (Rb), is used.
-
Detection : Detection can be performed using various methods, including HTRF, luminescence-based assays (e.g., ADP-Glo), or radioactivity-based assays.
Cell Viability Assay (MTT)
This cell-based assay assesses the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding : Seed cancer cells (e.g., T-47D or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyridazine-based inhibitors and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Treat cells with the pyridazine-based CDK2 inhibitor for a desired time period (e.g., 24 hours).
-
Cell Harvesting and Fixation : Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
-
Data Analysis : Generate DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
This guide provides a foundational comparison of pyridazine-based inhibitors targeting TYK2 and CDK2. The presented data and protocols are intended to aid researchers in the rational design and evaluation of novel pyridazine derivatives with improved therapeutic potential.
References
No Publicly Available In Vivo Efficacy Data for 6-(4-Methoxyphenyl)pyridazin-3-amine Found
Initial searches for in vivo efficacy studies of 6-(4-Methoxyphenyl)pyridazin-3-amine did not yield specific experimental data. The available information primarily identifies the compound as an aminopyridazine derivative and a selective, competitive GABA-A receptor antagonist. It is also noted as a chemical intermediate used in the synthesis of other compounds, such as SR 95103.[1][2]
While the broader class of pyridazine and pyridazinone derivatives has been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects, specific in vivo efficacy data for this compound remains elusive in the public domain.[3] For instance, other related compounds have shown activities such as glycogen synthase kinase 3 (GSK-3) inhibition and Factor Xa inhibition.[4][5] However, this information does not directly address the in vivo efficacy of the specified molecule.
Due to the lack of available quantitative in vivo data for this compound, a comparative guide on its performance against other alternatives, as requested, cannot be constructed at this time. No experimental protocols, quantitative data for comparison tables, or signaling pathways for visualization could be retrieved from the search results. Further research and publication of in vivo studies are required to establish the efficacy of this specific compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(4-Methoxyphenyl)pyridazin-3-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 6-(4-methoxyphenyl)pyridazin-3-amine must observe specific disposal procedures to ensure laboratory safety and environmental protection. Due to conflicting hazard information, a conservative approach, treating the compound as hazardous waste, is strongly recommended. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance, in alignment with general principles of laboratory safety and hazardous waste management.
Hazard Assessment and Classification
Conflicting information exists regarding the GHS classification of this compound. While some suppliers do not classify it as hazardous, others provide hazard statements indicating potential health risks. To ensure maximum safety, personnel should handle this compound as if it possesses the hazards identified by the more stringent classifications.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
